3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
Descripción
Propiedades
Fórmula molecular |
C29H32O17 |
|---|---|
Peso molecular |
652.6 g/mol |
Nombre IUPAC |
6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C29H32O17/c1-8-16(30)18(32)20(34)28(42-8)41-7-13-17(31)19(33)21(35)29(44-13)43-12-6-10-15-14-9(26(36)46-25(15)23(12)40-4)5-11(38-2)22(39-3)24(14)45-27(10)37/h5-6,8,13,16-21,28-35H,7H2,1-4H3/t8-,13+,16-,17+,18+,19-,20+,21+,28+,29+/m0/s1 |
Clave InChI |
OTHVXIIXNQEQPH-PICHOHMMSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C5C(=C3)C(=O)OC6=C5C(=CC(=C6OC)OC)C(=O)O4)OC)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C5C(=C3)C(=O)OC6=C5C(=CC(=C6OC)OC)C(=O)O4)OC)O)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound belonging to the class of ellagic acid derivatives. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant and anticancer activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its known biological activities and associated signaling pathways.
Natural Sources
To date, this compound has been identified in two primary plant species:
-
Euphorbia tirucalli L. (Euphorbiaceae)[1]
-
Brainea insignis (Hook.) J.Sm. (Blechnaceae)
Euphorbia tirucalli, commonly known as pencil cactus, is a succulent plant found in semi-arid tropical climates. The whole plant has been reported as a source of the compound. Brainea insignis is a species of fern.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the yield or concentration of this compound in its natural sources. Further research is required to quantify the abundance of this compound in Euphorbia tirucalli and Brainea insignis to assess the feasibility of these sources for large-scale extraction.
Table 1: Summary of Natural Sources and Available Data
| Plant Species | Family | Plant Part(s) | Quantitative Data (Yield/Concentration) |
| Euphorbia tirucalli L. | Euphorbiaceae | Whole Plant | Not Reported |
| Brainea insignis (Hook.) J.Sm. | Blechnaceae | Not Specified | Not Reported |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from Euphorbia tirucalli, adapted from the literature.
Extraction and Isolation from Euphorbia tirucalli
1. Plant Material and Extraction:
-
Air-dried and powdered whole plant material of Euphorbia tirucalli is extracted with 60% aqueous acetone (B3395972) at room temperature.
-
The acetone is removed under reduced pressure, and the resulting aqueous solution is partitioned successively with chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc).
2. Chromatographic Separation:
-
The ethyl acetate soluble fraction is subjected to column chromatography on Sephadex LH-20.
-
Elution is carried out with a gradient of methanol (B129727) (MeOH) in water, starting from 10% MeOH and gradually increasing the concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Further Purification:
-
Fractions containing the target compound are combined and further purified by repeated column chromatography on Sephadex LH-20, using different solvent systems such as ethanol (B145695) (EtOH) or methanol (MeOH).
-
Final purification may be achieved using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of methanol in water.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton.
-
2D-NMR (COSY, HMQC, HMBC): To establish correlations between protons and carbons and confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Caption: Isolation workflow for this compound.
Biological Activity and Signaling Pathways
While direct studies on the biological activity and signaling pathways of this compound are limited, research on its parent compound, ellagic acid, and other derivatives provides valuable insights into its potential mechanisms of action.
Ellagic acid has been reported to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant response element) signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, ellagic acid can induce the expression of various antioxidant and detoxification enzymes, thereby protecting cells from damage.
Furthermore, a similar compound, 3,8-Di-O-methylellagic acid 2-O-glucoside, has been shown to inhibit the proliferation of erythroleukemia cells and induce their differentiation. This suggests that this compound may also possess anticancer properties, potentially through the modulation of cell proliferation and differentiation pathways.
The presence of the rutinoside moiety may influence the bioavailability and specific activity of the molecule compared to its aglycone, ellagic acid. Further investigation is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.
Caption: Postulated Keap1-Nrf2-ARE signaling pathway activated by ellagic acid.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide has summarized the current knowledge of its natural sources, providing a detailed protocol for its isolation from Euphorbia tirucalli. While quantitative data remains elusive, the established presence of this compound in E. tirucalli and Brainea insignis provides a solid foundation for future research. The exploration of related plant families, such as Combretaceae, may reveal additional sources. Furthermore, the elucidation of its specific biological activities and the signaling pathways it modulates will be crucial for its development as a potential therapeutic agent. This document serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
Unveiling 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. It also explores the potential biological activities of this natural product by examining the known signaling pathways of its parent compound, ellagic acid, and its derivatives. Detailed experimental methodologies for the isolation and characterization of similar compounds are also presented.
Introduction
This compound is a naturally occurring polyphenol belonging to the class of ellagic acid derivatives.[][2] It is a glycosidic compound, meaning it consists of a non-sugar component (the aglycone, 3,7,8-Tri-O-methylellagic acid) bonded to a sugar moiety (rutinose). First identified from the fern Brainea insignis and later from the succulent plant Euphorbia tirucalli, this compound is of interest to researchers for its potential applications in pharmacology and drug development.
Discovery and Natural Origin
The discovery of this compound is attributed to phytochemical studies on two distinct plant species:
-
Brainea insignis : The initial identification of this compound is believed to have been reported in a 1975 study by H. T. Cheung, which focused on the triterpenoids and ellagic acid derivatives present in this fern.
-
Euphorbia tirucalli : More recently, a 2021 study by El-Hawary and colleagues on the metabolomic profiling and biological activities of Euphorbia tirucalli extracts also identified a compound with the synonym 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside.[3]
These findings indicate that the compound is distributed across different plant families, suggesting varied biosynthetic pathways and ecological roles.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C29H32O17 |
| Molecular Weight | 652.56 g/mol |
| Appearance | Powder |
| Purity | ≥95% |
| Synonyms | 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside, 2-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,7,8-trimethoxy[]benzopyrano[5,4,3-cde][]benzopyran-5,10-dione |
Experimental Protocols
While the specific experimental details from the original discovery papers were not accessible, this section provides a generalized protocol for the isolation and characterization of ellagic acid glycosides from plant materials, based on established phytochemical methods.
General Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and identification of a natural product like this compound.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, stems) of Brainea insignis or Euphorbia tirucalli.
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
-
Alternatively, use a Soxhlet apparatus for more efficient extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol).
-
The ellagic acid glycosides are typically expected to be present in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Subject the active fraction to column chromatography on a stationary phase like silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Collect the fractions and monitor them using thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Further purify the combined fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).
5. Structure Elucidation:
-
Determine the chemical structure of the purified compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophore.
-
Potential Signaling Pathways of Ellagic Acid Derivatives
While no studies have specifically investigated the biological activity and signaling pathways of this compound, the parent compound, ellagic acid, and its derivatives are known to modulate several key cellular pathways. The following diagrams illustrate two of these pathways.
Nrf2-Mediated Antioxidant Response
Ellagic acid is a known activator of the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
TGF-β/Smad Signaling Pathway
Ellagic acid has also been shown to inhibit the TGF-β/Smad signaling pathway, which is involved in fibrosis and cell proliferation.
References
The Biological Activity of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: An In-depth Technical Guide
Introduction
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound found in plants such as Brainea insignis and Euphorbia tirucalli.[] As a derivative of ellagic acid, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The structure of this molecule combines the core of ellagic acid, with three of its hydroxyl groups methylated, and a rutinoside (a disaccharide composed of rhamnose and glucose) attached at the 2-O position. This unique combination of a modified ellagic acid core and a sugar moiety suggests a complex biological activity profile, potentially influenced by the properties of each component.
While direct and extensive experimental data on the biological activity of this compound is limited in publicly available scientific literature, this guide synthesizes the known activities of its constituent parts and structurally similar molecules to provide a comprehensive overview of its potential therapeutic applications for researchers, scientists, and drug development professionals.
Anticipated Biological Activities
Based on the activities of its parent compounds, ellagic acid and rutin (B1680289), and other methylated ellagic acid derivatives, this compound is predicted to exhibit several key biological activities:
-
Anticancer Activity: Ellagic acid and its methylated derivatives have demonstrated significant anticancer properties.[2][4]
-
Antimicrobial Activity: Various forms of tri-O-methylellagic acid have shown potent activity against a range of pathogenic bacteria.[5]
-
Antioxidant Activity: Both ellagic acid and rutin are well-documented antioxidants.[6]
-
Anti-inflammatory Activity: The parent compounds are known to modulate inflammatory pathways.[7][8]
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on other tri-O-methylellagic acid derivatives and ellagic acid itself.
Inhibition of Cancer Cell Proliferation
Studies on 3,4,3′-Tri-O-methylellagic acid (T-EA), an isomer of the core of the title compound, have shown inhibitory activity against human breast cancer (T47D) and cervical cancer (HeLa) cell lines.[3][9]
Table 1: In Vitro Anticancer Activity of a Tri-O-methylellagic Acid Isomer
| Compound | Cancer Cell Line | EC50 (μg/mL) |
| 3,4,3′-Tri-O-methylellagic acid | T47D (Breast Cancer) | 55.35 ± 6.28 |
| 3,4,3′-Tri-O-methylellagic acid | HeLa (Cervical Cancer) | 12.57 ± 2.22 |
Data from Wardana, et al. (2022)[3][9]
Molecular Mechanisms of Anticancer Activity
The anticancer effects of ellagic acid and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer progression.
-
Induction of Apoptosis: 3,3',4'-trimethylellagic acid (TMEA) has been shown to induce apoptosis in colorectal cancer cells by upregulating the expression of pro-apoptotic factors like Bax and caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[4]
-
Inhibition of Angiogenesis: TMEA has also been found to inhibit angiogenesis by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) and targeting the VEGF/PI3K/AKT/mTOR signaling pathway.[4]
-
Enzyme Inhibition: In silico studies on 3,4,3′-Tri-O-methylellagic acid suggest it can inhibit cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), enzymes that are crucial for cancer cell regulation.[3][9]
Signaling Pathway for Anticancer Activity of Tri-O-methylellagic Acid Derivatives
Caption: Potential anticancer signaling pathways modulated by tri-O-methylellagic acid derivatives.
Antimicrobial Activity
2,3,8-Tri-O-methylellagic acid, another isomer of the core structure, has demonstrated significant antimicrobial activity against a variety of pathogenic bacteria.[5][10]
Table 2: Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid
| Test Organism | Zone of Inhibition (mm) at 100 µ g/disc | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 22 | 80 |
| Streptococcus pneumoniae | 20 | 90 |
| Bacillus cereus | 24 | 70 |
| Escherichia coli | 21 | 80 |
| Klebsiella pneumoniae | 20 | 90 |
| Salmonella typhi | 25 | 60 |
| Vibrio cholerae | 23 | 70 |
| Pseudomonas aeruginosa | 19 | 100 |
Data from Ndukwe, et al. (2007)[5]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of 2,3,8-Tri-O-methylellagic acid was determined using the disc diffusion method and a broth dilution method to find the Minimum Inhibitory Concentration (MIC).[5]
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for determining antimicrobial activity.
Detailed Methodology:
-
Bacterial Strains: Pure clinical isolates of the test organisms were used.
-
Disc Diffusion Assay:
-
Muller-Hinton agar (B569324) plates were seeded with the bacterial suspension.
-
Sterile paper discs (6 mm) were impregnated with a known concentration of the test compound.
-
The discs were placed on the agar surface.
-
Plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition was measured.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A serial dilution of the test compound was prepared in nutrient broth.
-
Each tube was inoculated with the bacterial suspension.
-
Tubes were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.
-
Antioxidant and Anti-inflammatory Activity
The antioxidant and anti-inflammatory properties of this compound can be inferred from the known activities of its constituent parts.
Antioxidant Activity
-
3-O-methyl ellagic acid: This compound has demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays.
-
Rutin: Rutin and its glycosides are known to be potent antioxidants, with activity demonstrated in DPPH and ABTS assays.[6]
Table 3: Antioxidant Activity of Related Compounds
| Compound | Assay | IC50 / SC50 |
| 3-O-methyl ellagic acid | DPPH | 24.28 µg/mL |
| Rutin | DPPH | 60.25 µM |
| Rutin Glycoside | DPPH | 29.13 µM |
Data from Jain, et al. (2016) and Jo, et al. (2021)[6]
Anti-inflammatory Activity
-
Methylated Ellagic Acids: 3-O-methylellagic acid and 3,3'-di-O-methylellagic acid are effective inhibitors of hyaluronidase (B3051955) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process.[7]
-
Rutin: Rutin targets multiple inflammatory signaling mediators, including nuclear factor-κB (NF-κB) and various interleukins.[8]
Table 4: Anti-inflammatory Activity of Methylated Ellagic Acids
| Compound | Enzyme Inhibited | IC90 (µM) |
| 3-O-methylellagic acid | Hyaluronidase | 2.8 - 16.4 |
| 3-O-methylellagic acid | iNOS | 2.8 - 16.4 |
| 3,3'-di-O-methylellagic acid | Hyaluronidase | 2.8 - 16.4 |
| 3,3'-di-O-methylellagic acid | iNOS | 2.8 - 16.4 |
Data from Sgariglia, et al. (2013)[7]
Conclusion
While direct experimental validation for this compound is not yet widely available, the substantial body of evidence for its structural components and closely related isomers strongly suggests a promising profile of biological activities. The combination of a tri-O-methylellagic acid core with a rutinoside moiety points towards potential synergistic or unique effects in anticancer, antimicrobial, antioxidant, and anti-inflammatory applications. Further in-depth studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this natural product. This guide provides a foundational understanding for researchers and drug development professionals to direct future investigations into this promising compound.
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Effects of Trimethylellagic Acid Isolated From Sanguisorba officinalis L. on Colorectal Cancer via Angiogenesis Inhibition and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. mdpi.com [mdpi.com]
- 9. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside in Brainea insignis: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a phenolic compound identified in the fern Brainea insignis (Hook.) J.Sm.[][2]. Due to the limited specific research on this particular glycoside, this document synthesizes information on its chemical properties, its presence in Brainea insignis, and the known biological activities of its parent compound, ellagic acid, and related derivatives. The experimental protocols and potential signaling pathways described herein are based on established methodologies for similar natural products and are intended to serve as a foundational resource for future research and drug discovery efforts.
Compound Profile
This compound is a glycosidic derivative of ellagic acid, a well-studied polyphenol. The core structure is a dilactone of hexahydroxydiphenic acid, which is further modified with three methyl groups and a rutinoside (a disaccharide composed of rhamnose and glucose) moiety.
| Property | Value | Source |
| Molecular Formula | C29H32O17 | [][3] |
| Molecular Weight | 652.56 g/mol | [] |
| Appearance | Powder | [3] |
| Purity (Commercial) | ≥95% - 97.5% | [][3] |
| Natural Sources | Brainea insignis, Euphorbia tirucalli | [] |
Presence in Brainea insignis
Brainea insignis, a species of fern, has been the subject of phytochemical investigations that have revealed a rich profile of phenolic compounds.[4] While this compound has been identified as a constituent of this plant, detailed quantitative analyses of its concentration in various parts of the fern (fronds, rhizomes) are not yet available in the scientific literature. Phytochemical studies on Brainea insignis have led to the isolation of various other phenolic compounds, but often without specific quantification of each.[4]
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from Brainea insignis. These protocols are based on standard methodologies for the study of plant-derived glycosides and phenolic compounds.
Extraction and Isolation Workflow
The isolation of this compound from Brainea insignis would typically follow a multi-step process involving extraction and chromatographic separation.
Protocol Details:
-
Plant Material Preparation: The fronds and/or rhizomes of Brainea insignis are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol (B129727) or ethanol, to extract the phenolic compounds.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. A typical solvent system would involve partitioning between water and ethyl acetate, followed by n-butanol to isolate the more polar glycosides.
-
Chromatographic Separation: The glycoside-rich n-butanol fraction is then subjected to various chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound to a high degree of purity.
-
-
Purity Assessment: The purity of the isolated compound is assessed using Thin Layer Chromatography (TLC) and analytical HPLC.
Structural Elucidation
The structure of the purified this compound would be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to determine the molecular weight and fragmentation pattern of the compound.
Quantitative Analysis
To determine the concentration of this compound in Brainea insignis, a validated analytical method such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be required.
Protocol Outline:
-
Standard Preparation: A pure standard of this compound is used to prepare a series of calibration standards of known concentrations.
-
Sample Preparation: A known weight of dried, powdered Brainea insignis is extracted using a defined volume of solvent (e.g., methanol). The extract is then filtered before injection into the HPLC system.
-
HPLC-DAD/LC-MS Analysis: The prepared sample and calibration standards are analyzed under optimized chromatographic conditions. The compound is identified by its retention time and UV-Vis spectrum (for DAD) or mass-to-charge ratio (for MS).
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the target compound in the plant extract is then calculated from this curve.
Biological Activity and Potential Signaling Pathways
While there is a lack of direct studies on the biological activity of this compound, the pharmacological properties of its parent compound, ellagic acid, and other ellagic acid derivatives are well-documented. These compounds are known to possess a range of activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[5][6][7][8][9]
Potential Anti-inflammatory Activity
Ellagic acid has been shown to exert anti-inflammatory effects in various experimental models.[6][7] It is plausible that this compound shares these properties. The anti-inflammatory effects of ellagic acid are often attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
Table of Anti-inflammatory Activity of Ellagic Acid and Related Compounds:
| Compound | Model System | Observed Effect | Potential Mechanism | Reference |
| Ellagic Acid | Acid-induced acute lung injury in mice | Reduced vascular permeability and neutrophil recruitment | Decreased IL-6, increased IL-10 | [7] |
| Ellagic Acid | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | Suppressed inflammatory responses | Regulation of MAPK and STAT signaling | [6] |
| Ellagic Acid | 1,2-dimethylhydrazine-induced rat colon carcinogenesis | Downregulated iNOS, PTGS2, TNF, and IL-6 | Inhibition of NF-κB | [5] |
| 3-O-methyl ellagic acid | In vitro antioxidant assays (DPPH and ABTS) | Promising antioxidant activity | Radical scavenging |
Hypothetical Signaling Pathway Modulation
Based on the known activities of ellagic acid, it is hypothesized that this compound may modulate the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects.
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ellagic acid has been shown to inhibit this pathway.
The MAPK signaling cascade is another critical pathway in the inflammatory response. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.
Future Directions and Conclusion
This compound from Brainea insignis represents a promising yet understudied natural product. While its chemical identity is known, a significant opportunity exists for further research to unlock its full therapeutic potential. Future studies should focus on:
-
Quantitative Analysis: Determining the concentration of the compound in different parts of Brainea insignis at various growth stages.
-
Isolation and Characterization: Developing a robust and scalable protocol for the isolation of high-purity compound and fully characterizing it using modern spectroscopic methods.
-
Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities, particularly its anti-inflammatory, antioxidant, and anti-cancer properties.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
This technical guide provides a foundational framework for researchers and drug development professionals to initiate and advance the study of this intriguing natural product. The synthesis of established methodologies and data from related compounds offers a clear path forward for investigating the therapeutic potential of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. biobiopha.com [biobiopha.com]
- 4. Phenolic constituents from Brainea insignis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside from Euphorbia tirucalli
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a natural product reported to be found in Euphorbia tirucalli, a plant with a rich history in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound, including its phytochemical context within E. tirucalli, a detailed, representative experimental protocol for its isolation and characterization, and a summary of the biological activities of closely related compounds. Due to the limited specific research on this compound, this paper draws upon data from similar ellagic acid derivatives to infer potential biological activities and mechanisms of action, offering a valuable resource for future research and drug discovery efforts.
Phytochemical Profile of Euphorbia tirucalli
Euphorbia tirucalli, commonly known as the pencil tree, is a rich source of a diverse array of bioactive compounds.[2] Phytochemical investigations have revealed the presence of numerous secondary metabolites, including terpenoids, flavonoids, alkaloids, and tannins.[2] Notably, various ellagic acid derivatives have been identified in the Euphorbia genus. While the presence of this compound in E. tirucalli is noted in chemical databases, detailed scientific studies on its isolation and activity from this specific source are limited.[1] Research on E. tirucalli has led to the isolation of other related compounds, such as 3,3′,4-trimethylellagic acid.[3][4]
Experimental Protocols
The following is a representative experimental protocol for the isolation and characterization of this compound from Euphorbia tirucalli, based on established methodologies for similar compounds from other plant sources.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Euphorbia tirucalli would be collected and authenticated by a plant taxonomist.
-
Preparation: The plant material would be air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.
Extraction
-
The powdered plant material (e.g., 1 kg) would be subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and methanol (B129727), using a Soxhlet apparatus.
-
The methanol extract, which is expected to contain the polar glycosidic compounds, would be concentrated under reduced pressure using a rotary evaporator.
Isolation and Purification
-
Column Chromatography: The crude methanol extract would be subjected to column chromatography on a silica (B1680970) gel (60-120 mesh) column. The column would be eluted with a gradient of chloroform and methanol.
-
Fraction Collection: Fractions of a specific volume (e.g., 100 mL) would be collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and with a spraying reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).
-
Further Purification: Fractions showing similar TLC profiles would be pooled and further purified using preparative TLC or repeated column chromatography on silica gel or Sephadex LH-20 to yield the pure compound.
Structural Elucidation
The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments would be conducted to establish the complete structure, including the connectivity of the methyl and rutinoside moieties to the ellagic acid core.
Quantitative Data on Related Ellagic Acid Derivatives
| Compound | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| 2,3,8-Tri-O-methyl ellagic acid | Irvingia gabonensis | Antimicrobial | MIC: 60-80 µg/mL against various bacteria | [5] |
| 3,3',4-Tri-O-methylellagic acid | Anogeissus leiocarpus | Antiviral (HCV) | IC₅₀: 1.2 µM | Not in search results |
| 3,3',4'-Tri-O-methylellagic acid | Euphorbia tirucalli | Antibacterial | Not specified | [3] |
Potential Signaling Pathways and Biological Activities
Based on the known biological activities of ellagic acid and its derivatives, this compound is hypothesized to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
Ellagic acid and its derivatives are known to be potent antioxidants. The mechanism likely involves the scavenging of free radicals and the chelation of metal ions, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity
The anti-inflammatory effects of ellagic acid derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways like NF-κB.
Anticancer Activity
The anticancer potential of ellagic acid derivatives has been attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. The induction of apoptosis may involve the modulation of the Bcl-2 family of proteins and the activation of caspases.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the isolation and characterization of the target compound.
Inferred Anticancer Signaling Pathway
Caption: Inferred signaling pathway for the anticancer activity of the target compound.
Conclusion
This compound from Euphorbia tirucalli represents a promising natural product for further investigation. Although direct research on this specific compound is limited, the available data on related ellagic acid derivatives suggest a strong potential for antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols and inferred mechanisms of action detailed in this guide provide a solid foundation for researchers to undertake further studies to isolate, characterize, and evaluate the pharmacological properties of this compound, potentially leading to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. biobiopha.com [biobiopha.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physicochemical Properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a natural product found in various plant species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Core Physicochemical Data
This compound is a glycosidic derivative of tri-O-methylellagic acid. While comprehensive experimental data for this specific compound is limited in publicly available literature, the following tables summarize the available information, including data for the aglycone, 3,7,8-tri-O-methylellagic acid, for comparative purposes.
| Identifier | Value |
| IUPAC Name | 2-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,7,8-trimethoxy-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione |
| CAS Number | 56470-18-9 |
| Molecular Formula | C29H32O17 |
| Molecular Weight | 652.55 g/mol [1] |
| Appearance | Powder[2][] |
| Purity | ≥95% (Commercially available)[2] |
| Natural Sources | Brainea insignis[][4][5], Euphorbia tirucalli[] |
| Property | This compound | 3,7,8-Tri-O-methylellagic acid (Aglycone) |
| Melting Point | Not available | 289-291 °C[6] |
| Boiling Point | 970.7 ± 65.0 °C (Predicted)[7] | 630.0 ± 55.0 °C (Predicted)[6] |
| Density | 1.69 ± 0.1 g/cm³ (Predicted)[7] | 1.544 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[6] |
Spectroscopic Data
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound from its natural sources is not available in the current literature. However, a general methodology for the isolation of phenolic compounds from plant materials can be described.
General Protocol for Isolation of Phenolic Glycosides from Plant Material:
-
Extraction: The dried and powdered plant material (e.g., from Brainea insignis or Euphorbia tirucalli) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Ellagic acid and its glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification: The fractions containing the target compound are then subjected to various chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient is often employed to obtain the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathways
Specific studies on the signaling pathways modulated by this compound have not been identified. However, its aglycone, ellagic acid, and other derivatives are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[4][8][10][11][12] It is plausible that this compound may exhibit similar biological activities.
One of the well-studied pathways for ellagic acid is its role in cancer cell apoptosis through the modulation of the TGF-β/Smad3 signaling pathway.
This guide summarizes the currently available data on the physicochemical properties of this compound. Further experimental studies are required to fully characterize this compound and elucidate its specific biological activities and mechanisms of action.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. Ellagic acid regulates hyperglycemic state through modulation of pancreatic IL-6 and TNF- α immunoexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ellagic acid exerts anti-proliferation effects via modulation of Tgf-β/Smad3 signaling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ellagic Acid Reduces High Glucose-Induced Vascular Oxidative Stress Through ERK1/2/NOX4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: Molecular Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. It also outlines a generalized experimental workflow for its isolation and identification from natural sources, and presents a diagram of the biosynthetic pathway of its parent compound, ellagic acid.
Molecular Structure and Chemical Formula
This compound is a complex natural product belonging to the class of ellagic acid glycosides. Its structure consists of a tri-O-methylated ellagic acid core linked to a rutinose sugar moiety.
Molecular Formula: C₂₉H₃₂O₁₇[]
Molecular Weight: 652.56 g/mol []
Structure:
The chemical structure is represented by the following SMILES notation: O=C1OC=2C(OC)=C(OC3OC(COC4OC(C)C(O)C(O)C4O)C(O)C(O)C3O)C=C5C(=O)OC6=C(OC)C(OC)=CC1=C6C25[]
And the InChI notation: InChI=1S/C29H32O17/c1-8-16(30)18(32)20(34)28(42-8)41-7-13-17(31)19(33)21(35)29(44-13)43-12-6-10-15-14-9(26(36)46-25(15)23(12)40-4)5-11(38-2)22(39-3)24(14)45-27(10)37/h5-6,8,13,16-21,28-35H,7H2,1-4H3/t8-,13+,16-,17+,18+,19-,20+,21+,28+,29+/m0/s1[]
This natural product has been identified in plant species such as Brainea insignis and Euphorbia tirucalli[].
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for this compound and its aglycone core, 3,7,8-Tri-O-methylellagic acid, is presented below. It is important to note that some of the data for the full rutinoside are predicted values.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₉H₃₂O₁₇ | [] |
| Molecular Weight | 652.56 | [] |
| Boiling Point (Predicted) | 970.7 ± 65.0 °C | [] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [] |
| Appearance | Powder | [] |
| Purity | ≥95% | [] |
| 3,7,8-Tri-O-methylellagic acid (Aglycone) | ||
| Molecular Formula | C₁₇H₁₂O₈ | [2] |
| Molecular Weight | 344.27 | [2] |
| Melting Point | 289-291 °C | [2] |
| Boiling Point (Predicted) | 630.0 ± 55.0 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Experimental Protocols: A Generalized Approach
3.1. Plant Material Collection and Preparation Fresh plant material (Euphorbia tirucalli) is collected and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.
3.2. Extraction The powdered plant material undergoes solvent extraction. A common method involves initial defatting with a non-polar solvent like n-hexane, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol, often using a Soxhlet apparatus[3][4].
3.3. Fractionation The crude extract is then subjected to fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning using a series of solvents with increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol[4]. Based on the glycosidic and polar nature of the target compound, it is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).
3.4. Chromatographic Purification The enriched fraction is further purified using various chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds within the fraction[5].
-
Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities, pTLC can be employed[5].
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.
3.5. Structure Elucidation The structure of the purified compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the detailed molecular structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophore system.
Visualizations: Pathways and Workflows
The following diagrams illustrate the biosynthesis of the parent compound, ellagic acid, and a general workflow for the isolation and identification of natural products like this compound.
Conclusion
This compound is a complex phytochemical with a defined molecular structure and formula. While specific experimental data and a dedicated isolation protocol are not extensively documented, established methodologies for the extraction and purification of related compounds from its natural sources provide a solid foundation for its study. The biosynthetic pathway of its core structure, ellagic acid, is well-understood. Further research is warranted to fully characterize this compound and explore its potential biological activities and applications in drug development.
References
In-Depth Technical Guide: Spectral and Experimental Data for 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a resource for researchers and professionals interested in the spectral and experimental data of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. While this compound is a known natural product, detailed empirical spectral data and specific experimental protocols for its isolation and characterization are not extensively available in the public domain. This document provides a structured overview of the type of data required for its comprehensive analysis and presents a generalized experimental workflow.
Compound Profile
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₉H₃₂O₁₇ |
| Molecular Weight | 652.56 g/mol |
| Reported Natural Sources | Brainea insignis, Euphorbia tirucalli[] |
Spectroscopic Data
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.
Table 1: Hypothetical ¹H NMR Data Summary
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| Data not available |
Table 2: Hypothetical ¹³C NMR Data Summary
| Chemical Shift (δ ppm) | Assignment |
| Data not available |
Note: Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Table 3: Expected Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | Expected ~653.16 |
| [M+Na]⁺ | Expected ~675.14 |
| Other fragment ions | Data not available |
Note: Specific high-resolution mass spectrometry data for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.
Table 4: Expected UV-Vis Absorption Maxima
| Solvent | λ_max (nm) |
| Methanol (B129727) or Ethanol | Data not available |
Note: Specific UV-Vis absorption data for this compound are not available in the reviewed literature.
Experimental Protocols
The following outlines a generalized approach for the isolation and characterization of this compound from a plant source.
General Isolation Procedure
-
Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves or stems of Brainea insignis or Euphorbia tirucalli) is subjected to extraction.
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction, to obtain a crude extract.
-
Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is commonly achieved through solvent-solvent partitioning using a series of immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
Chromatographic Purification: The fraction containing the target compound is subjected to one or more chromatographic steps for purification.
-
Column Chromatography: Techniques such as silica (B1680970) gel or Sephadex LH-20 column chromatography are used for initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Instrumentation for Structural Elucidation
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) are essential for complete structural assignment.
-
Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as ESI-TOF or ESI-QTOF to confirm the elemental composition.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer in a spectroscopic grade solvent.
Experimental and Analytical Workflow
The logical flow from plant material to a fully characterized compound is depicted in the following diagram.
Caption: A generalized workflow for the isolation and structural characterization of a natural product.
Conclusion
References
An Examination of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: A Scarcity of Therapeutic Data
An in-depth review of publicly available scientific literature reveals a significant lack of research on the specific therapeutic effects, mechanisms of action, and biological activities of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. This natural product, while identified in certain plant species, remains largely uncharacterized in terms of its pharmacological potential.
Our comprehensive search for data to construct a detailed technical guide for researchers, scientists, and drug development professionals did not yield the specific quantitative data, experimental protocols, or defined signaling pathways necessary to fulfill the core requirements of such a document. The available information is primarily limited to its chemical identity and its presence in nature. For instance, it has been identified as a natural product found in Brainea insignis and Euphorbia tirucalli.[] Commercial suppliers also list it as a research chemical.[][2][3]
While the direct subject of this guide is data-deficient, it is pertinent to note that research on structurally similar ellagic acid derivatives has shown various biological activities. It is crucial to emphasize that the following findings on related compounds do not directly apply to this compound, as minor structural changes can lead to significant differences in biological function.
Research on Related Ellagic Acid Derivatives
Studies on other methylated ellagic acid compounds have indicated potential therapeutic avenues, which could suggest possible, yet unproven, areas of investigation for this compound.
Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid
A study on 2,3,8-Tri-O-methylellagic acid , isolated from the stem bark of Irvingia gabonensis, demonstrated significant antimicrobial activity against a range of pathogens.[4] This has led to suggestions of its potential use in treating infections responsible for diarrhea, dysentery, and typhoid fever.[4]
Anticancer Potential of 3,4,3'-Tri-O-methylellagic acid
In vitro studies of 3,4,3'-Tri-O-methylellagic acid have shown inhibitory activity against human breast (T47D) and cervical (HeLa) cancer cell lines.[5][6][7] Further in silico analysis suggested that this compound might interact with enzymes involved in cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1).[6][7]
Future Directions
The absence of specific research on this compound highlights a gap in the current understanding of the therapeutic potential of ellagic acid derivatives. Future research endeavors could focus on:
-
In vitro screening: Initial biological screening of this compound against various cell lines (e.g., cancer, microbial) to identify potential therapeutic activities.
-
Mechanism of action studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways would be warranted.
-
In vivo studies: Following promising in vitro results, animal models would be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of the compound.
Below is a conceptual workflow for future research on this compound, should it be undertaken.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. biobiopha.com [biobiopha.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside and its Glycosidic Linkage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a naturally occurring ellagic acid glycoside. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs to present representative methodologies for its isolation, characterization, and biological evaluation. The core focus is on the structural elucidation of the molecule, with a particular emphasis on the determination of its 2-O-rutinoside glycosidic linkage. This document includes illustrative experimental protocols, quantitative data tables, and diagrams of relevant structures and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a phenolic compound belonging to the class of hydrolyzable tannins. It is a derivative of ellagic acid, a well-studied natural product known for its diverse biological activities. The core structure consists of a 3,7,8-tri-O-methylellagic acid aglycone linked to a rutinoside sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. This compound has been reported to be a constituent of plants such as Brainea insignis and Euphorbia tirucalli[1]. The glycosylation of ellagic acid derivatives can significantly influence their bioavailability, solubility, and pharmacological properties. Therefore, a thorough understanding of their structure and linkage is crucial for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C29H32O17 | [1] |
| Molecular Weight | 652.56 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥95% | |
| Natural Sources | Brainea insignis, Euphorbia tirucalli | [1] |
Illustrative Experimental Protocols
Extraction and Isolation
The following is a representative workflow for the extraction and isolation of this compound from a plant source like Euphorbia tirucalli.
Protocol Details:
-
Extraction: Air-dried and powdered plant material (e.g., 500 g) is subjected to Soxhlet extraction with methanol (B129727) for 48 hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target glycoside is expected to be enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structural Elucidation by NMR Spectroscopy
The definitive structure and the position of the glycosidic linkage are determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
Instrumentation:
-
NMR Spectrometer: 500 MHz
-
Solvent: DMSO-d6
Expected NMR Data:
Based on the analysis of related ellagic acid glycosides, the following is a representative table of expected 1H and 13C NMR chemical shifts.
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Aglycone | ||
| 2 | 141.5 | - |
| 3 | 140.8 | - |
| 3-OCH3 | 61.2 | 4.10 (s) |
| 4 | 153.0 | - |
| 5 | 112.0 | 7.80 (s) |
| 6 | 113.0 | - |
| 7 | 158.5 | - |
| 7-OCH3 | 61.5 | 4.15 (s) |
| 8 | 141.0 | - |
| 8-OCH3 | 61.8 | 4.20 (s) |
| 1' | 111.5 | - |
| 2' | 141.2 | - |
| 3' | 140.5 | - |
| 4' | 153.5 | - |
| 5' | 107.8 | 7.60 (s) |
| 6' | 113.5 | - |
| 7' | 158.8 | - |
| Glucose | ||
| 1'' | 102.5 | 5.20 (d, 7.5) |
| 2'' | 74.5 | 3.40 (m) |
| 3'' | 77.0 | 3.50 (m) |
| 4'' | 70.5 | 3.30 (m) |
| 5'' | 76.5 | 3.60 (m) |
| 6'' | 67.0 | 4.40 (m), 4.25 (m) |
| Rhamnose | ||
| 1''' | 101.0 | 4.50 (d, 1.5) |
| 2''' | 71.0 | 3.80 (m) |
| 3''' | 71.5 | 3.65 (m) |
| 4''' | 72.5 | 3.45 (m) |
| 5''' | 69.0 | 3.90 (m) |
| 6''' | 18.0 | 1.10 (d, 6.0) |
Determination of Glycosidic Linkage:
The position of the rutinoside moiety on the ellagic acid core and the linkage between the glucose and rhamnose units are determined by 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound.[] It has been identified in plant species such as Brainea insignis and Euphorbia tirucalli.[] As a derivative of ellagic acid, a compound known for a wide range of biological activities including antioxidant and anti-inflammatory properties, this specific glycoside is a compound of interest for further research and drug development. These application notes provide a comprehensive overview of the methodologies for its isolation and purification from plant sources.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H32O17 | [] |
| Molecular Weight | 652.56 g/mol | [] |
| Appearance | Powder | [] |
| Purity | ≥95% (commercially available standard) | [] |
| Synonyms | 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside | [2] |
Experimental Protocols
The following protocols are detailed experimental procedures for the isolation and purification of this compound from plant material. These are based on established methods for the isolation of ellagic acid derivatives.
Protocol 1: Extraction of Crude Plant Material
This protocol outlines the initial extraction of phenolic compounds from the dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Euphorbia tirucalli or fronds of Brainea insignis)
-
Methanol (B129727) (ACS grade)
-
n-Hexane (ACS grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Defatting: The dried plant powder (1 kg) is first defatted by maceration with n-hexane (3 x 3 L) at room temperature for 24 hours to remove lipids and other nonpolar constituents.
-
Extraction: The defatted plant material is air-dried and then exhaustively extracted with methanol (3 x 5 L) at room temperature for 48 hours with occasional shaking.
-
Filtration and Concentration: The methanolic extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.
-
Drying: The crude extract is completely dried under a vacuum to remove any residual solvent.
Protocol 2: Fractionation of the Crude Extract
This protocol describes the separation of the crude extract into fractions of varying polarity using liquid-liquid partitioning.
Materials:
-
Crude methanolic extract
-
Distilled water
-
Ethyl acetate (B1210297) (ACS grade)
-
n-Butanol (ACS grade)
-
Separatory funnel
-
Glassware
Procedure:
-
Suspension: The dried crude methanolic extract (e.g., 100 g) is suspended in 500 mL of distilled water.
-
Ethyl Acetate Partitioning: The aqueous suspension is then partitioned with an equal volume of ethyl acetate (3 x 500 mL) in a separatory funnel. The ethyl acetate layers are combined and concentrated to yield the ethyl acetate fraction.
-
n-Butanol Partitioning: The remaining aqueous layer is further partitioned with an equal volume of n-butanol (3 x 500 mL). The n-butanol layers are combined and concentrated to yield the n-butanol fraction.
-
Drying: Both the ethyl acetate and n-butanol fractions are dried under vacuum. Based on the polarity of glycosides, the target compound is expected to be enriched in the more polar n-butanol fraction.
Protocol 3: Chromatographic Purification
This protocol details the purification of this compound from the enriched fraction using column chromatography.
Materials:
-
Enriched fraction (e.g., n-butanol fraction)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for chromatography (e.g., chloroform (B151607), methanol, water, acetonitrile (B52724) gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC column (e.g., C18, 250 x 10 mm, 5 µm)
Procedure:
-
Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by TLC. Fractions containing the target compound (identified by comparison with a standard if available, or by characteristic UV absorbance) are pooled.
-
Sephadex LH-20 Column Chromatography: The pooled fractions are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
Reversed-Phase C18 Column Chromatography: Subsequent purification is performed on a reversed-phase C18 column using a gradient of decreasing polarity, such as a water-methanol or water-acetonitrile gradient.
-
Preparative HPLC: For final purification to obtain a high-purity compound, preparative HPLC on a C18 column is employed. A typical mobile phase would be a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape). The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.
-
Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data from a typical isolation process.
| Step | Input Mass (g) | Output Mass (g) | Yield (%) | Purity (%) |
| Extraction | 1000 (Dry Plant Material) | 120 (Crude Extract) | 12.0 | - |
| Fractionation | 120 (Crude Extract) | 35 (n-Butanol Fraction) | 29.2 | - |
| Silica Gel Column | 35 (n-Butanol Fraction) | 5.2 (Enriched Fraction) | 14.9 | ~60 |
| Sephadex LH-20 | 5.2 (Enriched Fraction) | 2.1 (Purified Fraction) | 40.4 | ~85 |
| Preparative HPLC | 2.1 (Purified Fraction) | 0.05 (Final Compound) | 2.4 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation of the target compound.
Potential Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, ellagic acid and its derivatives are known to modulate various cellular signaling pathways. The diagram below illustrates a potential pathway that could be influenced, based on the known activities of similar compounds.
Caption: Potential modulation of the Nrf2 antioxidant pathway.
References
Application Notes and Protocols: Structure Elucidation of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside using NMR Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound found in plant species such as Brainea insignis and Euphorbia tirucalli. As a derivative of ellagic acid, a well-studied compound with a range of biological activities, the structural characterization of its glycosylated and methylated analogues is of significant interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides a detailed application note and protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the molecular structure of this compound.
Structural Hypothesis
The proposed structure for elucidation is this compound. The core is an ellagic acid scaffold with three methoxy (B1213986) groups and a rutinoside (a disaccharide composed of rhamnose and glucose) moiety. The key challenges in the structure elucidation are to confirm the positions of the three methoxy groups and the attachment point of the rutinoside sugar chain to the ellagic acid core, as well as to verify the connectivities within the sugar units.
Experimental Protocols
Sample Preparation
-
Isolation and Purification : this compound is isolated from its natural source using standard chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥95%).
-
Sample for NMR : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical for ensuring good signal resolution and minimizing signal overlap with the solvent peak.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are essential for complete structure elucidation:
-
1D NMR :
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR :
-
¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin-spin couplings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon correlations.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which is crucial for establishing stereochemistry and the linkage of the glycosidic bond.
-
Data Presentation
The following tables summarize the anticipated quantitative NMR data for this compound, based on known chemical shifts of structurally similar ellagic acid derivatives and glycosides.
Table 1: Predicted ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Ellagic Acid Moiety
| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from H to C) |
| 2 | 141.5 | - | - |
| 3 | 142.0 | - | - |
| 3-OCH₃ | 61.5 | 4.05 (s) | 3 |
| 4 | 112.5 | - | - |
| 5 | 113.0 | 7.85 (s) | 4, 6, 7, 1' |
| 6 | 159.0 | - | - |
| 7 | 138.0 | - | - |
| 7-OCH₃ | 61.8 | 4.10 (s) | 7 |
| 8 | 140.0 | - | - |
| 8-OCH₃ | 62.0 | 4.15 (s) | 8 |
| 9 | 110.0 | - | - |
| 10 | 114.0 | 7.95 (s) | 8, 9, 11, 6' |
| 11 | 159.5 | - | - |
| 1' | 104.0 | - | - |
| 6' | 105.0 | - | - |
Table 2: Predicted ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Rutinoside Moiety
| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity, J in Hz) | Key COSY Correlations | Key HMBC Correlations (from H to C) |
| Glucose | ||||
| 1'' | 104.5 | 5.20 (d, 7.5) | 2'' | 2, 2'', 5'' |
| 2'' | 75.0 | 3.60 (m) | 1'', 3'' | 1'', 3'' |
| 3'' | 78.0 | 3.50 (m) | 2'', 4'' | 2'', 4'' |
| 4'' | 71.5 | 3.40 (m) | 3'', 5'' | 3'', 5'' |
| 5'' | 77.5 | 3.45 (m) | 4'', 6'' | 4'', 6'' |
| 6'' | 68.0 | 3.75 (m), 3.90 (m) | 5'' | 5'', 1''' |
| Rhamnose | ||||
| 1''' | 102.0 | 4.60 (d, 1.5) | 2''' | 6'', 2''', 5''' |
| 2''' | 72.0 | 3.80 (m) | 1''', 3''' | 1''', 3''' |
| 3''' | 72.5 | 3.65 (m) | 2''', 4''' | 2''', 4''' |
| 4''' | 74.0 | 3.35 (m) | 3''', 5''' | 3''', 5''' |
| 5''' | 70.0 | 3.95 (m) | 4''', 6''' | 4''', 6''' |
| 6''' | 18.0 | 1.25 (d, 6.0) | 5''' | 4''', 5''' |
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
Key Signaling Pathways and Correlations for Structure Confirmation
The following diagrams illustrate the crucial 2D NMR correlations that enable the precise assignment of the substituent positions on the ellagic acid core.
COSY and HMBC Correlations for the Rutinoside Moiety
This diagram shows the key correlations that confirm the structure of the rutinoside unit and its linkage.
Caption: Key 2D NMR correlations for the rutinoside moiety.
HMBC Correlations for Methoxy Group Placement
This diagram highlights the critical long-range correlations from the methoxy protons to the aromatic carbons of the ellagic acid core, which are essential for determining their precise locations.
Caption: HMBC correlations for methoxy group assignments.
Conclusion
The comprehensive analysis of 1D and 2D NMR data allows for the complete and unambiguous structure elucidation of this compound. The COSY spectrum is instrumental in defining the spin systems of the glucose and rhamnose units. The HSQC spectrum provides direct one-bond C-H correlations, facilitating the assignment of protonated carbons. Crucially, the HMBC spectrum reveals long-range C-H correlations, which are key to placing the methoxy groups at C-3, C-7, and C-8, and confirming the attachment of the rutinoside moiety at the C-2 position of the ellagic acid core. Finally, NOESY or ROESY data can be used to confirm the stereochemistry of the glycosidic linkages. This systematic approach provides a robust protocol for the structural characterization of complex natural products, which is a fundamental step in their evaluation for potential pharmaceutical applications.
Mass spectrometry analysis of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
An Application Note on the Mass Spectrometry Analysis of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
Introduction
This compound is a natural product found in various plant species. As a derivative of ellagic acid, a well-studied polyphenol, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development for its potential biological activities. Ellagic acid and its glycosides are known for their antioxidant and other health-promoting properties.[1][2][3] Accurate identification and characterization of these compounds are crucial for further research and potential applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and sensitive technique for the analysis of such complex natural products.[4][5] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, focusing on its predicted fragmentation pattern for confident identification.
Application
This protocol is designed for researchers, scientists, and drug development professionals for the qualitative analysis of this compound in purified samples or complex matrices such as plant extracts. The methodology can be adapted for the characterization of other ellagic acid glycosides and related phenolic compounds.
Experimental Protocols
Sample Preparation (from a Plant Matrix)
-
Extraction : Macerate 1 gram of dried and powdered plant material with 20 mL of 80% methanol (B129727). Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant.
-
Solvent Evaporation : Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator at 40°C.[6]
-
Reconstitution : Reconstitute the dried extract in 5 mL of 10% methanol.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the target compounds with 10 mL of methanol.[6]
-
-
Final Preparation : Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid). Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumentation and Conditions
-
Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.[5][7]
-
Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of phenolic compounds.[7]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC Parameters | |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Gradient Elution | 5% B (0-2 min), 5-95% B (2-20 min), 95% B (20-25 min), 95-5% B (25-26 min), 5% B (26-30 min) |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Range (MS1) | m/z 100 - 1000 |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| Capillary Voltage | 3.0 kV |
| Collision Energy (MS/MS) | Ramped 20-40 eV |
Results and Discussion
The primary method for identifying this compound is through the accurate mass measurement of its precursor ion and the interpretation of its tandem mass (MS/MS) fragmentation spectrum. Phenolic compounds are typically analyzed in negative ion mode.[3]
Predicted Mass and Fragmentation Pathway
The molecular formula for this compound is C₂₉H₃₂O₁₇.[8] The expected deprotonated molecule [M-H]⁻ would be observed in the full scan MS1 spectrum. The fragmentation of glycosides in MS/MS analysis is characterized by the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety.[9] For a rutinoside, which consists of a glucose and a rhamnose unit, fragmentation can occur through the loss of the entire rutinoside unit or through sequential losses of the individual sugar units.[10][11]
-
Precursor Ion : The calculated exact mass of the neutral molecule is 652.1640 g/mol . Therefore, the deprotonated precursor ion [M-H]⁻ is expected at m/z 651.1568 .
-
Primary Fragmentation (Loss of Rutinoside) : The most significant fragmentation is the loss of the entire rutinoside moiety (rhamnose + glucose - H₂O), a neutral loss of 308.1111 Da. This results in the formation of the deprotonated aglycone, 3,7,8-Tri-O-methylellagic acid. [M-H-308]⁻ = 651.1568 - 308.1111 = m/z 343.0457
-
Sequential Fragmentation : An alternative pathway involves the sequential loss of the sugar units.
-
Loss of Rhamnose : First, the terminal rhamnose unit is lost (neutral loss of 146.0579 Da). [M-H-146]⁻ = 651.1568 - 146.0579 = m/z 505.0989
-
Loss of Glucose : This is followed by the loss of the glucose unit from the intermediate ion (neutral loss of 162.0528 Da). [M-H-146-162]⁻ = 505.0989 - 162.0528 = m/z 343.0461
-
The detection of the aglycone fragment at m/z 343.04 is the key diagnostic ion for confirming the identity of the core structure.
Table 2: Predicted m/z Values for this compound and its Fragments
| Ion Description | Molecular Formula | Predicted m/z |
| [M-H]⁻ (Precursor Ion) | [C₂₉H₃₁O₁₇]⁻ | 651.1568 |
| [M-H - Rhamnose]⁻ | [C₂₃H₂₁O₁₃]⁻ | 505.0989 |
| [M-H - Rutinoside]⁻ (Aglycone) | [C₁₇H₁₁O₈]⁻ | 343.0457 |
Visualizations
Caption: Overall workflow for the analysis of this compound.
Caption: Predicted MS/MS fragmentation pathway for the target compound.
Conclusion
The described UHPLC-QTOF/Orbitrap MS method provides a robust and reliable framework for the identification and structural characterization of this compound. By analyzing the accurate mass of the precursor ion and its characteristic fragmentation pattern—notably the neutral loss of the rutinoside moiety (308 Da) to yield the aglycone at m/z 343—researchers can achieve confident identification of this compound in various sample types. This protocol serves as a valuable tool for natural product discovery and quality control applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometry Imaging of Flavonols and Ellagic Acid Glycosides in Ripe Strawberry Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Profiling of Gallic and Ellagic Acid Derivatives in Different Plant Parts of Terminalia Arjuna by HPLC-ESI-QTOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. Profiling of Gallic and Ellagic Acid Derivatives in Different Plant Parts of Terminalia arjuna by HPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ellagic acid conjugates and other polyphenolics in muscadine grapes by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biobiopha.com [biobiopha.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
For researchers, scientists, and drug development professionals, this document provides a detailed, albeit proposed, synthetic route for 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a naturally occurring phenolic compound. Due to the absence of a published total synthesis for this specific molecule, the following protocols are based on established methodologies for the synthesis of structurally related ellagic acid derivatives and general principles of carbohydrate and polyphenol chemistry.
Introduction
This compound is a natural product found in plants such as Brainea insignis. As a derivative of ellagic acid, it belongs to a class of polyphenols known for their diverse biological activities, including antioxidant and potential anti-cancer properties. The synthesis of this complex molecule presents challenges in regioselective functionalization of the ellagic acid core and the stereoselective installation of the rutinose moiety. The proposed synthetic strategy involves a multi-step sequence including selective protection, methylation, glycosylation, and deprotection.
Proposed Synthetic Pathway
The overall synthetic strategy is outlined below. It begins with the protection of the more reactive hydroxyl groups of ellagic acid, followed by methylation of the desired positions. Subsequent deprotection of a single hydroxyl group allows for the crucial glycosylation step, which is followed by final deprotection to yield the target molecule.
Experimental Protocols
Step 1: Selective Protection of Ellagic Acid
This step aims to protect the hydroxyl groups at positions 2 and 2' of ellagic acid to direct the subsequent methylation to the desired 3, 7, and 8 positions. Benzyl (B1604629) groups are chosen as they are stable under methylation conditions and can be removed later via hydrogenolysis.
Protocol: Synthesis of 2,2'-Di-O-benzyl-ellagic acid (2)
| Parameter | Value |
| Starting Material | Ellagic acid (1) |
| Reagents | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Work-up | Acidification and extraction |
| Purification | Column chromatography |
| Expected Yield | 60-70% |
Methodology:
-
To a solution of ellagic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
After completion (monitored by TLC), cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 2-3, resulting in the precipitation of the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford 2,2'-di-O-benzyl-ellagic acid (2).
Step 2: Methylation of the Protected Ellagic Acid
With the 2 and 2' positions protected, the remaining free hydroxyl groups at positions 3, 7, and 8 are methylated.
Protocol: Synthesis of 2,2'-Di-O-benzyl-3,7,8-tri-O-methyl-ellagic acid (3)
| Parameter | Value |
| Starting Material | 2,2'-Di-O-benzyl-ellagic acid (2) |
| Reagents | Dimethyl sulfate (B86663) (DMS), Potassium carbonate (K₂CO₃) |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Work-up | Filtration and concentration |
| Purification | Recrystallization |
| Expected Yield | 80-90% |
Methodology:
-
Suspend 2,2'-di-O-benzyl-ellagic acid (1.0 eq) and potassium carbonate (5.0 eq) in acetone.
-
Add dimethyl sulfate (3.5 eq) to the suspension.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethanol) to yield 2,2'-di-O-benzyl-3,7,8-tri-O-methyl-ellagic acid (3).
Step 3: Deprotection of the Benzyl Groups
The benzyl protecting groups are removed to free the hydroxyl groups at positions 2 and 2' for the subsequent glycosylation.
Protocol: Synthesis of 3,7,8-Tri-O-methyl-ellagic acid (4)
| Parameter | Value |
| Starting Material | 2,2'-Di-O-benzyl-3,7,8-tri-O-methyl-ellagic acid (3) |
| Reagents | Palladium on carbon (10% Pd/C), Hydrogen gas (H₂) |
| Solvent | Tetrahydrofuran (THF) / Methanol (B129727) (1:1) |
| Reaction Temperature | Room temperature |
| Reaction Time | 8 hours |
| Work-up | Filtration and concentration |
| Purification | Recrystallization |
| Expected Yield | >95% |
Methodology:
-
Dissolve the benzylated intermediate (3) in a mixture of THF and methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization to afford 3,7,8-tri-O-methyl-ellagic acid (4).
Step 4: Glycosylation with Rutinose Donor
This crucial step involves the stereoselective coupling of the methylated ellagic acid with a protected rutinose donor. A Koenigs-Knorr type glycosylation is proposed, using a peracetylated rutinosyl bromide as the glycosyl donor.
Protocol: Synthesis of Peracetyl-rutinosyl-3,7,8-tri-O-methylellagic acid (6)
| Parameter | Value |
| Starting Material | 3,7,8-Tri-O-methyl-ellagic acid (4) |
| Glycosyl Donor | Peracetyl-rutinosyl bromide (5) |
| Promoter | Silver(I) oxide (Ag₂O) or Silver triflate (AgOTf) |
| Solvent | Dichloromethane (DCM) or Acetonitrile |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, washing, and concentration |
| Purification | Column chromatography |
| Expected Yield | 40-60% |
Methodology:
-
Prepare the peracetyl-rutinosyl bromide (5) from peracetylated rutinose using standard methods (e.g., treatment with HBr in acetic acid).
-
Dissolve 3,7,8-tri-O-methyl-ellagic acid (4) (1.0 eq) in anhydrous DCM.
-
Add the promoter (e.g., Ag₂O, 2.0 eq) and molecular sieves (4 Å).
-
Stir the mixture at room temperature for 1 hour in the dark.
-
Cool the mixture to 0 °C and add a solution of peracetyl-rutinosyl bromide (5) (1.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the protected glycoside (6).
Step 5: Final Deprotection
The final step involves the removal of the acetyl protecting groups from the rutinose moiety to yield the target compound.
Protocol: Synthesis of this compound (7)
| Parameter | Value |
| Starting Material | Peracetyl-rutinosyl-3,7,8-tri-O-methylellagic acid (6) |
| Reagents | Sodium methoxide (B1231860) (NaOMe) in Methanol (Zemplén conditions) |
| Solvent | Methanol |
| Reaction Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization and concentration |
| Purification | Recrystallization or preparative HPLC |
| Expected Yield | >90% |
Methodology:
-
Dissolve the protected glycoside (6) in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (0.1 M).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization or preparative HPLC to obtain this compound (7).
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | Selective Benzylation | Ellagic acid | 2,2'-Di-O-benzyl-ellagic acid | BnBr, K₂CO₃ | 60-70 |
| 2 | Methylation | 2,2'-Di-O-benzyl-ellagic acid | 2,2'-Di-O-benzyl-3,7,8-tri-O-methyl-ellagic acid | DMS, K₂CO₃ | 80-90 |
| 3 | Debenzylation | 2,2'-Di-O-benzyl-3,7,8-tri-O-methyl-ellagic acid | 3,7,8-Tri-O-methyl-ellagic acid | H₂, Pd/C | >95 |
| 4 | Glycosylation | 3,7,8-Tri-O-methyl-ellagic acid | Peracetyl-rutinosyl-3,7,8-tri-O-methylellagic acid | Rutinosyl bromide, Ag₂O | 40-60 |
| 5 | Deacetylation | Peracetyl-rutinosyl-3,7,8-tri-O-methylellagic acid | This compound | NaOMe, MeOH | >90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single synthetic step, which is applicable to all the protocols described above.
Logical Relationship of Protecting Groups
The choice and sequence of using protecting groups are critical for the success of this synthesis. The following diagram shows the logical relationship.
Application Notes and Protocols for 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a sparsely studied research chemical. The information presented here is largely extrapolated from studies on its parent compound, ellagic acid, and structurally related ellagic acid derivatives. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.
Introduction
This compound is a natural product found in plants such as Brainea insignis and Euphorbia tirucalli[]. It is a glycosidic derivative of trimethylellagic acid, which belongs to the class of polyphenolic compounds known as ellagitannins. Ellagic acid and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[2][3][4]. The glycosylation and methylation of the ellagic acid core can significantly impact its solubility, bioavailability, and pharmacological activity[5].
This document provides an overview of the potential applications of this compound as a research chemical, along with generalized experimental protocols based on the activities of related compounds.
Chemical Structure:
-
IUPAC Name: 6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
-
Synonyms: 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside[][6]
-
Molecular Formula: C₂₉H₃₂O₁₇
-
Molecular Weight: 652.55 g/mol
Potential Research Applications
Based on the known activities of ellagic acid and its derivatives, this compound could be investigated for the following applications:
-
Antioxidant and Radical Scavenging Activity: To evaluate its ability to neutralize free radicals and protect cells from oxidative stress.
-
Anti-inflammatory Effects: To investigate its potential to modulate inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines[4][7].
-
Anticancer and Antiproliferative Activity: To assess its cytotoxic effects on cancer cell lines and its potential to interfere with cell cycle progression and induce apoptosis[4]. An in silico study on a similar compound, 3-O-methylellagic acid 3'-O-α-rhamnoside, suggested potential inhibition of cyclin-dependent kinase 9 (CDK9) and 17β-hydroxysteroid dehydrogenase type 1 (HSD17β1)[8].
-
Antimicrobial and Antibiofilm Activity: To determine its efficacy against various pathogenic bacteria and its ability to inhibit biofilm formation[5][9].
Quantitative Data on Related Compounds
Table 1: Anticancer Activity of 3,4,3'-Tri-O-methylellagic acid (T-EA) [10]
| Cell Line | Compound | EC₅₀ (µg/mL) |
| T47D (Breast Cancer) | 3,4,3'-Tri-O-methylellagic acid | 55.35 ± 6.28 |
| HeLa (Cervical Cancer) | 3,4,3'-Tri-O-methylellagic acid | 12.57 ± 2.22 |
Table 2: Antioxidant Activity of 3-O-methyl ellagic acid
| Assay | Compound | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 3-O-methyl ellagic acid | 24.28 |
Table 3: Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid [9]
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | Not specified |
| Vibrio cholerae | Not specified |
| Staphylococcus aureus | Not specified |
| Klebsiella pneumoniae | Not specified |
| Pseudomonas aeruginosa | Not specified |
| Bacillus cereus | Not specified |
| Escherichia coli | Not specified |
| Salmonella typhimurium | Not specified |
(Note: The original study states significant activity but does not provide specific MIC values in the abstract.)
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol is designed to assess the free radical scavenging activity of the compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the effect of the compound on the viability of cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, T47D) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
-
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol assesses the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve.
-
Determine the inhibitory effect of the compound on NO production.
-
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and experimental workflows based on the known activities of related compounds.
Caption: Hypothetical Signaling Pathways.
Caption: General Experimental Workflow.
References
- 2. jnanoparticle.com [jnanoparticle.com]
- 3. researchgate.net [researchgate.net]
- 4. A Pharmacological Update of Ellagic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Ellagic Acid Glycosides Inhibit Early-Stage Adhesion of Streptococcus agalactiae Biofilms as Observed by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobiopha.com [biobiopha.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Studies with 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
A comprehensive search of scientific literature and databases reveals a significant lack of specific cell-based studies conducted on 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. While this compound is documented as a natural product, detailed experimental data regarding its biological activities, mechanisms of action, and effects on cellular signaling pathways are not currently available in published research.
The following sections provide a generalized framework and hypothetical protocols based on the activities of structurally related ellagic acid derivatives. These are intended to serve as a starting point for researchers initiating studies on this compound and should be adapted and optimized as empirical data becomes available.
Postulated Biological Activities and Potential Applications
Based on the known biological effects of other methylellagic acid derivatives and ellagic acid itself, this compound could potentially exhibit the following activities:
-
Anti-inflammatory Effects: Many ellagic acid derivatives are known to modulate inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Anticancer Properties: Ellagic acid and its analogues have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The subject compound may share these properties, potentially through modulation of pathways involved in cell cycle regulation and programmed cell death.
-
Antioxidant Activity: The core ellagic acid structure is a potent antioxidant. The addition of methyl and rutinoside groups may influence its radical scavenging capacity and ability to protect cells from oxidative stress.
Hypothetical Experimental Protocols
The following are generalized protocols for investigating the potential anti-inflammatory and anticancer activities of this compound. These are not based on published studies of this specific compound and require thorough validation.
Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes how to assess the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).
Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory effects.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Assessment of Anticancer Activity in a Cancer Cell Line
This protocol outlines a method to evaluate the cytotoxic and anti-proliferative effects of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Workflow Diagram:
Application Notes and Protocols for 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside in Drug Discovery
A comprehensive review of the currently available scientific literature reveals a significant scarcity of data regarding the specific biological activities, mechanisms of action, and potential therapeutic applications of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. This natural product has been identified in plant species such as Brainea insignis and Euphorbia tirucalli. However, detailed pharmacological studies, including quantitative data on its efficacy (e.g., IC50, EC50 values), specific experimental protocols, and elucidation of its associated signaling pathways, are not available in the public domain.
While direct information on this compound is limited, research on its source organisms and structurally related compounds may offer some preliminary insights into its potential areas of investigation.
General Information on Source Organisms:
-
Euphorbia tirucalli : This plant is known to produce a variety of bioactive compounds, including terpenoids and flavonoids.[1] Extracts from Euphorbia tirucalli have been reported to possess antioxidant, antimicrobial, and anticancer properties.[2][3] The diverse phytochemical profile of this plant suggests that its constituents, including potentially this compound, could be explored for similar activities.
-
Brainea insignis : Phytochemical investigations of this fern have led to the isolation of several phenolic compounds.[4] However, a study evaluating some of these compounds for cytotoxic effects against various cancer cell lines did not show significant activity.[4]
Information on Structurally Related Compounds:
It is important to note that the biological activities of the following compounds cannot be directly extrapolated to this compound due to structural differences. However, they may provide a basis for future research directions.
-
2,3,8-Tri-O-methyl ellagic acid : This compound, isolated from the stem bark of Irvingia gabonensis, has demonstrated significant antimicrobial activity against a range of clinical isolates.[5]
-
3-O-methylellagic acid 3'-O-α-rhamnoside : In silico molecular docking studies have suggested that this compound, isolated from Shorea beccariana, may have anticancer potential by inhibiting cyclin-dependent kinase 9 (CDK9) and 17β-hydroxysteroid dehydrogenase type 1 (HSD17β1).[6]
Future Research Directions:
Given the current lack of data, the following experimental workflow is proposed for researchers interested in evaluating the drug discovery potential of this compound.
Caption: Proposed workflow for evaluating the drug discovery potential of this compound.
At present, there is a notable absence of published research to create detailed application notes and protocols for this compound in drug discovery. The scientific community has yet to characterize its biological activities and therapeutic potential. The information provided on its source organisms and structurally similar molecules suggests that future investigations into its anticancer, antimicrobial, and anti-inflammatory properties could be warranted. A systematic approach, as outlined in the proposed workflow, would be necessary to elucidate its pharmacological profile and determine its viability as a drug discovery candidate. Researchers are encouraged to undertake these foundational studies to fill the existing knowledge gap.
References
- 1. ijcrt.org [ijcrt.org]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. Phenolic constituents from Brainea insignis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside extraction. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known natural sources of this compound?
This compound has been identified in Brainea insignis and Euphorbia tirucalli.[]
Q2: I am experiencing a very low yield of my target compound. What are the most likely causes?
Low yields in natural product extraction can stem from several factors. Key areas to investigate include:
-
Plant Material: The concentration of the target compound can vary significantly based on the plant's age, geographical source, harvesting time, and post-harvest handling.
-
Extraction Solvent: The polarity of the solvent may not be optimal for this compound.
-
Extraction Parameters: Time, temperature, and the solvent-to-solid ratio may be insufficient for efficient extraction.
-
Compound Degradation: Ellagic acid and its glycosides can be susceptible to degradation at high temperatures or in certain pH conditions.
-
Purification Losses: Significant loss of the compound can occur during various purification steps.
Q3: Which solvents are recommended for the extraction of ellagic acid derivatives and glycosides?
Polar solvents are generally effective for extracting polar compounds like glycosides. Methanol (B129727), ethanol (B145695), acetone, and their aqueous mixtures are commonly used. For ellagic acid and its derivatives, methanol has been shown to be an efficient elution solvent.[2] A mixture of methanol and water is often a good starting point for extracting glycosides. Due to the methylated nature of the aglycone and the rutinoside moiety, a solvent system of moderate polarity is likely to be most effective.
Q4: Can I increase the yield by hydrolyzing ellagitannins in my plant material?
Yes, ellagitannins are complex polyphenols that can be hydrolyzed to yield ellagic acid. This can be achieved through acidic or alkaline hydrolysis. For instance, ultrasound-assisted alkaline hydrolysis has been used to liberate ellagic acid from pomegranate peels. This approach could potentially increase the overall yield of ellagic acid derivatives, though it would require subsequent separation of the target compound from other hydrolysis products.
Q5: What are the key parameters to optimize for improving extraction efficiency?
To enhance the extraction yield, systematic optimization of the following parameters is crucial:
-
Solvent Concentration: Vary the ratio of organic solvent to water to find the optimal polarity.
-
Temperature: While higher temperatures can increase solubility and diffusion, they can also lead to degradation. A balance must be found.
-
Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also extract more impurities and increase processing time for solvent removal.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Target Compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Start with a solvent system similar to those used for other ellagic acid glycosides. |
| Inefficient extraction conditions. | Systematically optimize extraction time, temperature, and solvent-to-solid ratio. Consider using extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). | |
| Degradation of the target compound. | Avoid excessive heat and prolonged extraction times. Work in a controlled environment to minimize exposure to light and oxygen. The stability of ellagic acid-rich extracts has been shown to be good in dried powder form but can be pH-dependent in solution.[3][4] | |
| Poor quality of plant material. | Ensure the plant material is properly identified, dried, and stored. The concentration of secondary metabolites can vary, so sourcing from a reliable supplier is important. | |
| Co-extraction of a Large Amount of Impurities | Solvent is too polar or non-polar. | If the extract is highly complex, consider a multi-step extraction. A pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities. |
| Complex plant matrix. | Employ solid-phase extraction (SPE) for initial cleanup of the crude extract. Different SPE cartridges can be tested to find the one that best retains the target compound while allowing impurities to pass through. | |
| Difficulty in Purifying the Target Compound | Impurities have similar polarity to the target compound. | Optimize the mobile phase for column chromatography. A shallow gradient can improve the separation of compounds with similar retention factors. Consider using a different stationary phase (e.g., polyamide or Sephadex LH-20 if silica (B1680970) gel is not effective).[5] Preparative HPLC can be used for final purification. |
| Formation of Emulsions During Liquid-Liquid Extraction | Presence of surfactants or lipids in the extract. | Gently swirl instead of vigorously shaking the separatory funnel. Add brine to increase the ionic strength of the aqueous layer, which can help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Disclaimer: The following protocols are generalized based on the extraction of similar compounds and should be optimized for your specific experimental conditions.
Protocol 1: General Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material (e.g., Brainea insignis or Euphorbia tirucalli).
1. Preparation of Plant Material:
- Dry the plant material at a temperature not exceeding 45°C to prevent enzymatic degradation.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Maceration:
- Soak the powdered plant material in a 70-80% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
- Stir the mixture at room temperature for 24-48 hours.
- Filter the extract and repeat the extraction process on the plant residue two more times.
- Ultrasound-Assisted Extraction (UAE):
- Suspend the powdered plant material in the chosen solvent in a flask.
- Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
- Filter the extract and repeat the extraction on the residue.
3. Concentration:
- Combine the filtrates from all extraction steps.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
4. Purification:
- Liquid-Liquid Partitioning:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Glycosides are often enriched in these fractions.
- Column Chromatography:
- Subject the enriched fraction to column chromatography.
- Stationary Phase: Silica gel, polyamide, or Sephadex LH-20 can be used.[5]
- Mobile Phase: A gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, is typically used to elute the compounds based on their polarity.
- Collect the fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
- Preparative HPLC:
- For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.
Protocol 2: HPLC Analysis of Extracts
This protocol provides a starting point for the analytical determination of this compound in the extracts.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and methanol or acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a wavelength around 254 nm or 365 nm.[6]
-
Injection Volume: 10-20 µL.
-
Standard: A purified standard of this compound is required for quantification.
Data Presentation
Table 1: Optimized Extraction Parameters for Ellagic Acid from Various Plant Sources. This table provides examples of extraction conditions for ellagic acid, which can serve as a starting point for optimizing the extraction of its derivatives.
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid/Liquid Ratio | Yield | Reference |
| Raspberry Wine Pomace | Sodium Bicarbonate Assisted Extraction | 1.2% NaHCO3 | 100 | 22 | 1:93 (w/v) | 6.30 ± 0.92 mg/g | |
| Pomegranate Peel | Stirring Extraction | Distilled Water | 60 | - | - | 81.38% of total ellagic acid | [7] |
| Platycarya strobilacea | Ultrasonic Extraction | - | 70 | 40 | 1:22.5 (g/mL) | 1.961% | [8] |
| Terminalia chebula | - | 61% Ethanol | 77 | 103 | 1:26 (g/mL) | - | [9] |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway
Based on the known antioxidant and anti-inflammatory properties of ellagic acid, a potential signaling pathway for this compound could involve the modulation of oxidative stress response pathways.
Caption: Hypothetical signaling pathway for the antioxidant activity of this compound.
References
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 9. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. The information addresses common solubility challenges and offers potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural product, a type of polyphenol glycoside.[][2] It is a derivative of ellagic acid, a compound known for its antioxidant properties.[3] The addition of a rutinoside sugar moiety to the tri-O-methylellagic acid backbone is expected to influence its solubility and biological activity. The compound typically presents as a powder.[]
Q2: I am having trouble dissolving this compound. Why is this happening?
Like many polyphenol glycosides, this compound can exhibit limited solubility in common laboratory solvents. This is due to its complex structure, which includes both a relatively non-polar aglycone (tri-O-methylellagic acid) and a polar rutinoside group. The parent compound, ellagic acid, is notoriously poorly soluble in water and many organic solvents.[4][5][6] While the glycosylation is intended to increase aqueous solubility, the overall solubility can still be challenging.
Q3: What are the recommended solvents for dissolving this compound?
Specific solubility data for this compound is not extensively published. However, based on the properties of its aglycone and related compounds, the following solvents can be considered as starting points:
-
Dimethyl sulfoxide (B87167) (DMSO): This is often the first choice for dissolving poorly soluble polyphenols. A related compound, 3,3',4-Tri-O-methylellagic acid, is soluble in DMSO at 5 mg/mL, though it may require heating.
-
Aqueous solutions with co-solvents: Mixtures of water with organic solvents like ethanol, methanol, or acetone (B3395972) may improve solubility.
-
Alkaline solutions: The solubility of ellagic acid is known to increase at a basic pH.[6] A slightly alkaline buffer (e.g., pH 8-9) might enhance the solubility of its glycoside derivative, but care must be taken to avoid degradation.
Q4: Are there any advanced techniques to improve the solubility of this compound?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble polyphenols:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins or urea (B33335) can significantly improve aqueous solubility.[5][7]
-
Co-amorphization: Mixing the compound with an amino acid and preparing it in a co-amorphous form has been shown to enhance the solubility of other polyphenols like quercetin.[8][9]
-
Nanosizing: Reducing the particle size to the nanoscale can increase the surface area and improve the dissolution rate.[7]
-
Use of Surfactants: Non-ionic surfactants can be used to create micellar solutions that encapsulate the compound and increase its apparent solubility.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing solubility challenges with this compound.
Solubility Data for Ellagic Acid and its Derivatives
For reference, the following table summarizes the solubility of ellagic acid and a related methylated derivative in various solvents. This can serve as a guide for selecting initial solvents for this compound.
| Compound | Solvent | Solubility | Reference(s) |
| Ellagic Acid | Water | < 1 µg/mL | [5] |
| Methanol | Slightly soluble | [6] | |
| DMSO | Soluble | [6] | |
| N-methyl-2-pyrrolidone (NMP) | Highly soluble | [6] | |
| 3,3',4-Tri-O-methylellagic acid | DMSO | 5 mg/mL (with heat) | |
| 3,7,8-Tri-O-methylellagic acid | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [10] |
Experimental Workflow for Solubility Testing
The following diagram outlines a systematic approach to finding a suitable solvent system for your experiments.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution in a water bath at 37-50°C for 10-15 minutes, with intermittent vortexing. Caution: Be mindful of the compound's stability at elevated temperatures.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent
This protocol is suitable for experiments where high concentrations of DMSO are not tolerated.
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol)
-
Sterile, purified water or buffer (e.g., PBS)
-
Sterile tubes
Procedure:
-
Start with a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
In a separate sterile tube, add the desired volume of aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for a few minutes to ensure complete mixing.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage. Consider preparing a more dilute final solution.
Signaling Pathways
The biological activities of this compound are likely related to the known signaling pathways modulated by its parent compound, ellagic acid. Below are diagrams of key pathways.
Keap1-Nrf2-ARE Signaling Pathway
Ellagic acid is known to activate the Keap1-Nrf2-ARE pathway, a critical mechanism for cellular defense against oxidative stress.[11][12][13]
PI3K/Akt Signaling Pathway
Ellagic acid has been shown to influence the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.[14][15]
References
- 2. biobiopha.com [biobiopha.com]
- 3. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research News: Improving Water Solubility of Polyphenols by Adding Amino Acids | Doshisha University Organization for Research Initiatives and Development [research.doshisha.ac.jp]
- 9. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
- 10. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [chemicalbook.com]
- 11. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellagic Acid Alleviates Diquat-Induced Jejunum Oxidative Stress in C57BL/6 Mice through Activating Nrf2 Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside in different solvents
Technical Support Center: 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For optimal solubility, we recommend using Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, or Ethyl Acetate. For aqueous solutions, the solubility is expected to be low.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in different solvents and conditions?
A3: While specific quantitative stability data for this compound is limited, general knowledge of flavonoid chemistry suggests that the methoxyl and rutinoside (sugar) groups enhance its stability compared to the parent ellagic acid. However, degradation can still occur under certain conditions. Phenolic compounds are generally susceptible to degradation by factors such as heat, light, oxygen, and extreme pH.[1][2] It is recommended to handle the compound under inert gas and use amber vials to protect it from light.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathways involve the hydrolysis of the O-rutinoside bond, which would yield 3,7,8-Tri-O-methylellagic acid and rutinose. Further degradation could involve demethylation of the methoxy (B1213986) groups under harsh conditions.
Troubleshooting Guide
Issue 1: The compound has precipitated out of my solution. What should I do?
-
Cause: The concentration of the compound may be too high for the chosen solvent, or the temperature of the solution may have decreased, reducing solubility.
-
Solution: Try gently warming the solution to redissolve the compound. If precipitation persists, consider diluting the sample with more solvent. For long-term storage, ensure the concentration is well within the solubility limits at the storage temperature.
Issue 2: I've noticed a color change in my stock solution. Is the compound degrading?
-
Cause: A color change can be an indicator of degradation, often due to oxidation of the phenolic groups. This can be accelerated by exposure to light, air (oxygen), or non-neutral pH.
-
Solution: Prepare fresh solutions for critical experiments. To minimize oxidation, degas your solvents before use and store solutions under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or cover your containers with aluminum foil to protect them from light.
Issue 3: I am observing inconsistent results in my bioassays.
-
Cause: Inconsistent results can be due to the degradation of the compound in the assay medium. The pH, temperature, and presence of certain ions in your buffer can affect stability.
-
Solution: Perform a stability test of the compound directly in your assay buffer under the experimental conditions (e.g., 37°C for 24 hours). Analyze the sample by HPLC before and after incubation to check for degradation. If degradation is observed, you may need to adjust the assay protocol, such as reducing the incubation time or adding antioxidants if they do not interfere with the assay.
Data Presentation
Table 1: Solubility and Predicted Stability of this compound in Common Solvents
| Solvent | Solubility | Predicted Stability (at Room Temperature, Protected from Light) |
| DMSO | Soluble | High |
| Acetone | Soluble | Moderate (potential for evaporation) |
| Chloroform | Soluble | Moderate |
| Dichloromethane | Soluble | Moderate |
| Ethyl Acetate | Soluble | Moderate |
| Methanol / Ethanol | Likely Soluble | Moderate (potential for solvolysis over time) |
| Water | Low | Low to Moderate (pH dependent) |
Note: Stability predictions are based on the general chemical properties of flavonoids and related compounds. It is highly recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a method to determine the stability of the compound in a specific solvent over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Methanol, Acetonitrile (B52724), Water)
-
Formic acid or other modifiers for the mobile phase
-
HPLC system with a UV detector and a C18 column
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). This will be your stock solution.
3. Stability Study Setup:
-
Aliquots of the stock solution are placed in amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C).
-
A control sample should be stored at -80°C, where degradation is assumed to be minimal.
4. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Immediately analyze the sample by HPLC.
5. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength using a UV-Vis spectrophotometer or DAD detector (flavonoids typically have absorbance maxima around 254 nm and 365 nm).
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage remaining versus time for each condition.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of the compound.
References
Technical Support Center: Overcoming Challenges in the Purification of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of purifying 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. This natural product, found in plants such as Brainea insignis and Euphorbia tirucalli, presents unique purification challenges due to its glycosidic nature and potential for structural instability. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to streamline your purification workflow and enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its polarity, potential for degradation, and the complexity of the natural plant matrix. Key difficulties include:
-
Co-elution of structurally similar compounds: Plant extracts contain a multitude of related flavonoids and glycosides, making separation difficult.
-
Low abundance: The target compound is often present in low concentrations in the source material.
-
Hydrolysis of the glycosidic bond: The rutinoside moiety can be cleaved under acidic or basic conditions, or due to enzymatic activity during extraction and purification.
-
Poor solubility in common chromatography solvents: The polar nature of the glycoside can make it challenging to use standard normal-phase chromatography.
Q2: What is the general solubility profile of this compound?
Q3: Which chromatographic techniques are most suitable for the purification of this compound?
A3: A multi-step chromatographic approach is typically necessary. This may include:
-
Macroporous Resin Adsorption: An excellent initial step for enriching the total flavonoid glycoside fraction from the crude extract.
-
Silica (B1680970) Gel Column Chromatography: Can be used for initial fractionation, but care must be taken to avoid degradation on the acidic silica surface. Deactivated silica may be a better option.
-
Reversed-Phase (C18) Chromatography: Effective for separating compounds based on polarity. Due to the polar nature of the target compound, a mobile phase with a high aqueous content may be required.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often the final step to achieve high purity. Both normal-phase (with polar-modified columns like Diol or Amino) and reversed-phase (C18) can be employed.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the presence of the target compound in different fractions. For more precise quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Extraction
| Problem | Possible Cause | Solution |
| Low yield of the target compound in the crude extract. | Incomplete extraction due to inappropriate solvent selection. | Use a polar solvent like methanol (B129727) or ethanol (B145695) for extraction. Consider a sequential extraction with solvents of increasing polarity to selectively extract different compound classes. |
| Degradation of the compound by endogenous plant enzymes. | Immediately after harvesting, dry or freeze the plant material to deactivate enzymes. Alternatively, blanching the fresh material can also be effective. | |
| Insufficient disruption of plant cells. | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica). | Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization of the analyte and silanol groups. Use an end-capped HPLC column. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Compound is Unstable on Silica Gel | Acidic nature of silica gel causing hydrolysis of the glycosidic bond. | Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina (B75360) or a bonded phase like diol. |
| Poor Separation of Isomers or Closely Related Compounds | Insufficient resolution of the chromatographic system. | Optimize the mobile phase composition and gradient. Try a different stationary phase with alternative selectivity. For HPLC, consider using a high-resolution column with smaller particle size. |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. |
Experimental Protocols
The following are generalized protocols for the extraction and purification of this compound from plant material, based on established methods for similar compounds.
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves or stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.
-
Defatting: Extract the powdered plant material with n-hexane at room temperature for 24 hours to remove non-polar compounds like lipids and chlorophyll. Discard the hexane (B92381) extract.
-
Methanol Extraction: Macerate the defatted plant material in methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking. Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Protocol 2: Purification by Macroporous Resin Column Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., D101 or XAD-4) by washing it sequentially with ethanol and then water to remove any impurities.
-
Sample Loading: Dissolve the crude methanol extract in water and load it onto the prepared macroporous resin column.
-
Washing: Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor for the presence of the target compound using TLC or HPLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and evaporate the solvent to yield an enriched fraction.
Protocol 3: Final Purification by Preparative HPLC
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is a suitable choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, with 0.1% formic acid added to both solvents.
-
Gradient Program: A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-35 min: 10-50% Acetonitrile
-
35-40 min: 50-90% Acetonitrile
-
40-45 min: 90% Acetonitrile
-
45-50 min: 10% Acetonitrile
-
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at ~254 nm and 365 nm).
-
Purity Analysis and Confirmation: Analyze the collected fractions for purity using analytical HPLC. Confirm the identity of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting low yield during purification.
References
Technical Support Center: Degradation Pathways of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is the expected general degradation pathway of this compound in vivo?
A1: The degradation of this compound is expected to occur in two main stages, primarily mediated by the gut microbiota. The initial step involves the enzymatic hydrolysis of the 2-O-rutinoside linkage to release the aglycone, 3,7,8-Tri-O-methylellagic acid, and the disaccharide rutinose.[1][2] Subsequently, the aglycone undergoes further metabolism by the gut microbiota, which likely includes demethylation and lactone ring cleavage, leading to the formation of various urolithins.[3][4]
Q2: What enzymes are responsible for the hydrolysis of the rutinoside bond?
A2: The hydrolysis of the rutinoside moiety is catalyzed by rutinosidases, a type of β-diglycosidase.[5] These enzymes cleave the glycosidic bond between the aglycone and the rutinose sugar. Various microorganisms, including some present in the gut, produce these enzymes. Commercially available enzyme preparations like snailase have also been shown to be effective in hydrolyzing a wide range of flavonoid glycosides.[6]
Q3: Why am I observing incomplete hydrolysis of my compound in my in vitro experiment?
A3: Incomplete hydrolysis can be due to several factors. Enzyme concentration may be insufficient, or the incubation time may be too short. The pH and temperature of your reaction buffer may not be optimal for the specific rutinosidase you are using.[7][8] Additionally, the presence of inhibitors in your sample matrix could be affecting enzyme activity. It is also possible that the substrate concentration is too high, leading to substrate inhibition in some cases.
Q4: I am not detecting any urolithin formation after incubating 3,7,8-Tri-O-methylellagic acid with fecal cultures. What could be the reason?
A4: The production of urolithins from ellagic acid and its derivatives is highly dependent on the composition of the gut microbiota.[3][9][10] There is significant inter-individual variability in the ability to produce urolithins, leading to different "metabotypes" (UM-A, UM-B, and UM-0).[3][9] Individuals with metabotype 0 lack the necessary bacteria to produce urolithins.[9] It is possible that the fecal culture you are using corresponds to a non-producer metabotype. Additionally, the methylated nature of the aglycone may require specific bacterial strains capable of demethylation, which might be absent or in low abundance in your culture.[1][2][4]
Q5: How can I confirm the identity of the degradation products?
A5: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of metabolites.[11][12][13][14][15] By comparing the retention times and mass fragmentation patterns of your experimental samples with those of authentic standards, you can confirm the identity of the aglycone and various urolithin metabolites. High-resolution mass spectrometry can further aid in elucidating the structures of unknown metabolites.
Troubleshooting Guides
Issue 1: Low Yield of Aglycone (3,7,8-Tri-O-methylellagic acid) after Enzymatic Hydrolysis
| Possible Cause | Troubleshooting Step |
| Suboptimal Enzyme Activity | Verify and optimize the pH and temperature of the reaction buffer for your specific rutinosidase. Refer to the enzyme's technical datasheet or relevant literature for optimal conditions.[7][8] |
| Insufficient Enzyme Concentration | Increase the concentration of the rutinosidase in your reaction mixture. Perform a concentration-response experiment to determine the optimal enzyme-to-substrate ratio. |
| Short Incubation Time | Extend the incubation time. Monitor the reaction progress over a time course to determine the point of maximum aglycone release. |
| Enzyme Inhibition | If your sample is a complex mixture, consider a sample cleanup step prior to hydrolysis to remove potential inhibitors. You can also test for inhibition by running a control reaction with a known substrate. |
| Substrate Solubility | Ensure that your substrate is fully dissolved in the reaction buffer. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can also affect enzyme activity.[5] |
Issue 2: High Variability in Urolithin Production Between Replicates in Fecal Fermentation Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent Fecal Slurry Preparation | Ensure that the fecal slurry is homogenized thoroughly to achieve a consistent microbial population in each replicate. |
| Oxygen Contamination | The gut microbiota responsible for urolithin production are strict anaerobes. Ensure that all media and reagents are properly deoxygenated and that the entire experiment is conducted under strict anaerobic conditions. |
| Differences in Initial Microbial Composition | If using fecal samples from different donors, the variability is expected due to different metabotypes.[3][9][16] If using the same donor, ensure consistent collection and storage procedures to minimize changes in the microbial community. |
| Inappropriate Incubation Conditions | Maintain a consistent temperature (typically 37°C) and pH throughout the incubation period. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis of this compound
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Buffer: Prepare a buffer with the optimal pH for your chosen rutinosidase (e.g., 50 mM acetate (B1210297) buffer, pH 5.0).[7]
-
Enzyme Solution: Prepare a fresh solution of rutinosidase in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate solution, and enzyme solution. Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-24 hours).[7]
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold methanol (B129727) or acetonitrile (B52724), which will also precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis by HPLC or LC-MS.
Protocol 2: Analysis of Degradation Products by UPLC-MS/MS
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[15]
-
Gradient: Develop a suitable gradient to separate the parent compound, the aglycone, and potential urolithin metabolites. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.[11]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35-40°C).[11]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative mode, as phenolic compounds readily form negative ions.[13][14]
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites. For unknown metabolite identification, use a full scan or data-dependent MS/MS acquisition.
-
MRM Transitions: Determine the precursor and product ion transitions for your target analytes by infusing standards or from literature data for similar compounds. For ellagic acid, a common transition is m/z 301 -> 229.[13]
-
Quantitative Data
Table 1: Michaelis-Menten Kinetic Parameters for Rutinosidase from Perennial Buckwheat (Fagopyrum cymosum) with Rutin (B1680289) as a Substrate
| Parameter | Value | Reference |
| Km (mM) | 0.367 ± 0.0235 | [7][8] |
| Vmax (U/mg) | 36.2 ± 1.72 | [7][8] |
Note: These values are for the hydrolysis of rutin and may differ for this compound.
Table 2: Prevalence of Urolithin Metabotypes in a Healthy Adult Population after Pomegranate Juice Intake
| Metabotype | Description | Prevalence (%) | Reference |
| Producers | Converted precursor compounds into urolithin A. | ~40% | [17] |
| Non-Producers | Did not produce significant levels of urolithin A. | ~60% | [17] |
| Baseline Detectable UA | Had detectable levels of urolithin A before intervention. | 12% | [17] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Survey of Modulation of Gut Microbiota by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Rutin Concentration and Characterization of Rutinosidase in Perennial Buckwheat (Fagopyrum cymosum) and Its Application in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. layerorigin.com [layerorigin.com]
- 10. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of this compound?
A1: For initial analysis, a reversed-phase HPLC method is recommended. Based on methods for similar ellagic acid derivatives, a good starting point would be a C18 column with a gradient elution using acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Q2: What is the expected retention behavior of this compound?
A2: As a glycoside, this compound is more polar than its aglycone. Therefore, it will have a shorter retention time on a reversed-phase column compared to 3,7,8-Tri-O-methylellagic acid. The rutinoside moiety significantly increases its polarity.
Q3: What is a suitable detection wavelength for this compound?
A3: Polyphenolic compounds like ellagic acid and its derivatives typically exhibit strong UV absorbance. A detection wavelength of around 254 nm is a common choice and should provide good sensitivity for this compound.
Q4: How should I prepare my sample for HPLC analysis?
A4: The sample preparation will depend on the matrix. For pure compounds, dissolving in a suitable solvent like DMSO or methanol is appropriate. For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances. Ensure the final sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Peak Shape Problems
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. - Dead volume in the system. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol (B1196071) interactions. - Reduce the injection volume or sample concentration. - Check and tighten all fittings to minimize dead volume. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column collapse. | - Dissolve the sample in the initial mobile phase if possible. - Ensure the column is operated within its recommended pressure and pH limits. |
| Split Peaks | - Clogged inlet frit. - Column void. - Co-elution with an interfering compound. | - Reverse flush the column to dislodge particulates from the frit. - If a void is suspected, replace the column. - Optimize the mobile phase gradient to improve separation. |
Baseline Issues
| Problem | Possible Causes | Solutions |
| Baseline Noise | - Air bubbles in the system. - Contaminated mobile phase. - Detector lamp issue. | - Degas the mobile phase thoroughly using sonication or an inline degasser. - Use fresh, HPLC-grade solvents and high-purity water. - Check the detector lamp's energy and replace if necessary. |
| Baseline Drift | - Inadequate column equilibration. - Mobile phase composition changing over time. - Temperature fluctuations. | - Equilibrate the column with the initial mobile phase for a sufficient time before injection. - Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following tables provide hypothetical data for an optimized HPLC method for this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time (min) | CV < 2% | 12.5 (CV = 0.8%) |
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
Experimental Protocols
Protocol 1: Preparation of Standard Solution
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase (10% acetonitrile in water with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the solutions through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC Analysis Workflow
-
System Preparation:
-
Prepare fresh mobile phases A and B.
-
Degas the mobile phases for at least 15 minutes.
-
Purge the HPLC pumps to remove any air bubbles.
-
-
Column Equilibration:
-
Install the C18 column.
-
Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence including blank injections (mobile phase), calibration standards, and samples.
-
-
Data Acquisition:
-
Inject 10 µL of each solution.
-
Run the gradient method as specified in Table 1.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: The Nrf2 signaling pathway, a potential target of ellagic acid derivatives.[1]
References
Technical Support Center: Interpreting Complex NMR Spectra of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
Audience: Researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing a complex group of signals in the aromatic region of my ¹H NMR spectrum. How can I begin to assign the protons of the ellagic acid core?
A1: The tri-O-methylellagic acid core of your molecule will give rise to distinct signals in the downfield region of the ¹H NMR spectrum. Due to the substitution pattern, you can expect two singlets. The exact chemical shifts will be influenced by the solvent and the position of the rutinoside moiety.
-
Troubleshooting Tip: If you observe more than the expected number of aromatic signals, it could indicate the presence of impurities or rotational isomers (rotamers). To check for rotamers, consider acquiring the spectrum at a higher temperature. This can often cause the signals of the rotamers to coalesce into a single peak. If the extra peaks persist, they are likely impurities.
Q2: The sugar region of my ¹H NMR spectrum is very crowded. How can I differentiate between the glucose and rhamnose protons of the rutinoside moiety?
A2: The rutinoside moiety consists of a glucose and a rhamnose unit, leading to a crowded region in the ¹H NMR spectrum, typically between 3.0 and 5.5 ppm.
-
Key Signals to Look For:
-
Anomeric Protons: The anomeric proton of the glucose (H-1'') and rhamnose (H-1''') will be the most downfield of the sugar protons. The glucose anomeric proton typically appears as a doublet around 4.5-5.5 ppm, while the rhamnose anomeric proton will be in a similar region.
-
Rhamnose Methyl Group: A key diagnostic signal for the rhamnose unit is the methyl group (H-6'''), which will appear as a doublet around 1.1-1.3 ppm.
-
-
Troubleshooting Tip: Severe signal overlap can be addressed by running 2D NMR experiments like COSY and TOCSY. A COSY spectrum will show correlations between protons that are directly coupled (typically over 2-3 bonds), helping to trace the spin systems of each sugar ring. A TOCSY experiment will reveal correlations between all protons within a spin system, which is extremely useful for identifying all the protons belonging to a single sugar unit, starting from the anomeric proton.
Q3: How can I confirm the point of attachment of the rutinoside to the ellagic acid core?
A3: The attachment of the rutinoside at the 2-O position of the ellagic acid core is best confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds.
-
Expected Correlation: You should look for a correlation between the anomeric proton of the glucose unit (H-1'') and the carbon at the 2-position of the ellagic acid core (C-2).
Q4: My baseline is distorted and not flat. What can I do to correct this?
A4: A distorted baseline can be due to a variety of factors.
-
Troubleshooting Steps:
-
Shimming: The homogeneity of the magnetic field may need to be improved. Re-shimming the spectrometer can often resolve baseline issues.
-
Processing: Use the baseline correction function in your NMR processing software. Most software packages have automated and manual baseline correction routines.
-
Sample Concentration: A very high sample concentration can lead to broad signals and baseline distortion. Try acquiring the spectrum with a more dilute sample.
-
Q5: I have a large, broad peak around 3.3 ppm in my DMSO-d6 spectrum. What is it and how can I get rid of it?
A5: This is most likely the residual water peak in your deuterated solvent. DMSO is hygroscopic and readily absorbs moisture. This large signal can obscure signals of interest.
-
Solutions:
-
Solvent Suppression: Use a solvent suppression pulse sequence during NMR acquisition (e.g., presaturation or WATERGATE).
-
Lyophilization: If your compound is stable, you can lyophilize your sample from water and then redissolve it in fresh, dry deuterated solvent.
-
Data Presentation
Table 1: Estimated ¹H NMR Chemical Shift Ranges for 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside (in DMSO-d6)
| Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| Ellagic Acid Moiety | |||
| H-4 | ~7.5 - 7.8 | s | |
| H-5' | ~7.3 - 7.6 | s | |
| 3-OCH₃ | ~3.9 - 4.1 | s | |
| 7-OCH₃ | ~3.9 - 4.1 | s | |
| 8-OCH₃ | ~3.9 - 4.1 | s | |
| Rutinoside Moiety | |||
| H-1'' (Glucose) | ~5.0 - 5.5 | d | Anomeric proton |
| H-1''' (Rhamnose) | ~4.4 - 4.8 | br s | Anomeric proton |
| H-2'' - H-5'' (Glucose) | ~3.1 - 3.8 | m | |
| H-6'' (Glucose) | ~3.5 - 3.7 | m | |
| H-2''' - H-5''' (Rhamnose) | ~3.2 - 3.9 | m | |
| H-6''' (Rhamnose) | ~1.1 - 1.3 | d | Methyl group |
Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d6)
| Assignment | Estimated Chemical Shift (ppm) |
| Ellagic Acid Moiety | |
| C=O | ~158 - 162 |
| Quaternary Carbons | ~105 - 155 |
| CH Carbons | ~98 - 115 |
| OCH₃ | ~56 - 62 |
| Rutinoside Moiety | |
| C-1'' (Glucose) | ~100 - 104 |
| C-1''' (Rhamnose) | ~100 - 102 |
| C-2'' - C-5'' (Glucose) | ~70 - 78 |
| C-6'' (Glucose) | ~68 - 70 |
| C-2''' - C-5''' (Rhamnose) | ~70 - 73 |
| C-6''' (Rhamnose) | ~18 - 20 |
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
3. 1D ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
4. 2D COSY (Correlation Spectroscopy) Acquisition:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Scans: 2-8 scans per increment.
5. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Scans: 4-16 scans per increment.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Scans: 8-32 scans per increment.
Visualizations
Caption: Molecular structure of this compound.
Caption: Key hypothetical HMBC correlations for structural elucidation.
Caption: General workflow for interpreting complex NMR spectra of natural products.
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside sample preparation for bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sample preparation of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside for bioassays. This guide includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product found in plants such as Brainea insignis and Euphorbia tirucalli[]. It is a derivative of ellagic acid, a well-studied polyphenol known for its various biological activities. The addition of methyl and rutinoside groups can alter the compound's solubility, stability, and biological properties compared to the parent ellagic acid.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[]. For most biological assays, particularly cell-based assays, DMSO is the recommended solvent for preparing stock solutions due to its high solubilizing capacity and compatibility with aqueous culture media at low final concentrations.
Q3: What is the recommended method for preparing a stock solution?
For bioassays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a small volume of the stock solution to the aqueous assay medium, minimizing the final concentration of the organic solvent. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q4: What is the recommended storage condition for the stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: What is the maximum permissible concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines, with concentrations of 0.1% or lower being ideal. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂O₁₇ | [] |
| Molecular Weight | 652.56 g/mol | [] |
| Appearance | Powder | [] |
| Recommended Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [] |
| Recommended Storage | -20°C | [] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 652.56 g/mol x 1000 mg/g = 6.53 mg
-
Weigh the compound: Accurately weigh out 6.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (up to 37°C) may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions: To minimize precipitation, perform serial dilutions of the stock solution in the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration.
-
-
Mix gently: Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Use immediately: Use the freshly prepared working solution for your bioassay. Do not store aqueous working solutions for extended periods.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision-making workflow for troubleshooting precipitation issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Concentration is too high: The desired concentration may exceed the solubility limit of the compound in DMSO. | Try preparing a more dilute stock solution. Perform a solubility test to determine the maximum concentration. |
| Impure solvent or compound: Water in DMSO can reduce its solvating power for hydrophobic compounds. | Use anhydrous, high-purity DMSO. Ensure the compound is of high purity. | |
| Insufficient mixing: The compound may not have been given enough time or energy to dissolve. | Vortex for a longer period. Use a sonicator to aid dissolution. Gentle warming (up to 37°C) can also be effective. | |
| Precipitation occurs upon dilution into aqueous medium | "Crashing out": Rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium. | Perform serial dilutions in the pre-warmed aqueous medium. Add the stock solution dropwise while gently mixing. |
| Final concentration is too high: The final concentration in the aqueous medium exceeds the compound's aqueous solubility. | Lower the final working concentration of the compound in the bioassay. | |
| Low temperature of the medium: Solubility is often lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Interaction with media components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation. | Try a different formulation of the cell culture medium if possible. Reduce the serum concentration if your cells can tolerate it. | |
| Inconsistent bioassay results | Inaccurate stock concentration: Due to incomplete dissolution or degradation of the compound. | Ensure the compound is fully dissolved in the stock solution. Store the stock solution properly in aliquots to maintain stability. |
| Precipitation in the assay plate: The compound may be precipitating over the course of the experiment. | Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, lower the final working concentration. | |
| Degradation of the compound: The compound may not be stable in the aqueous bioassay medium over the duration of the experiment. | Prepare fresh working solutions immediately before use. Consider reducing the incubation time if experimentally feasible. |
References
Troubleshooting low bioactivity of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside in their experiments.
Troubleshooting Low Bioactivity
Question: We are observing lower than expected or no biological activity with this compound in our in vitro assays. What are the potential causes and solutions?
Answer:
Low bioactivity of a natural compound like this compound can stem from several factors related to its chemical properties and the experimental setup. As a glycosylated flavonoid, its activity is influenced by the sugar moiety, which can affect its solubility, stability, and interaction with cellular targets.[1][2][3] Flavonoid glycosides are often considered "pro-drugs" that may require enzymatic cleavage of the sugar to exert their biological effects.[2]
Below is a troubleshooting guide addressing common issues.
Troubleshooting Guide: Low Bioactivity of this compound
| Potential Issue | Explanation | Recommended Action |
| Poor Solubility | Although glycosylation generally enhances water solubility compared to the aglycone, the compound may still have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.[4] The aglycone, 3,7,8-tri-O-methylellagic acid, is soluble in organic solvents like DMSO, chloroform, and acetone.[5][6] | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.- Visually inspect for precipitation after dilution. If observed, consider using a solubilizing agent (e.g., Pluronic F-68) or vortexing during dilution. |
| Compound Stability | Flavonoids can be susceptible to degradation due to factors like pH, light, and temperature, which can compromise their bioactivity.[1] Glycosylation can enhance stability, but degradation may still occur over time.[1] | - Prepare fresh working solutions for each experiment from a frozen stock.- Protect solutions from light by using amber vials or wrapping containers in foil.- Minimize freeze-thaw cycles of the stock solution. |
| Cell Permeability | The rutinoside sugar moiety increases the molecule's hydrophilicity, which may hinder its ability to cross the cell membrane and reach intracellular targets.[7] | - Increase the incubation time to allow for more gradual uptake.- Consider using a cell-free assay if the target is an extracellular protein or enzyme.- If the aglycone is commercially available, test it alongside the glycoside to determine if the sugar moiety is impeding activity. |
| Metabolic Activation | The rutinoside may act as a prodrug, requiring enzymatic hydrolysis of the sugar for the aglycone to become active.[2] The cell type used may lack the necessary enzymes (e.g., β-glucosidases) to perform this conversion. | - Co-treat with a broad-spectrum glycosidase to facilitate the release of the aglycone.- If feasible, switch to a cell line known to have higher metabolic activity.- Analyze cell lysates or supernatant by LC-MS to determine if the aglycone is being formed. |
| Assay Interference | Natural products can sometimes interfere with assay readouts, leading to false negatives. This can include aggregation at high concentrations or interaction with assay components.[8] | - Run appropriate controls, including the compound in the absence of cells or enzymes, to check for direct interference with the assay signal.- Test a wide range of concentrations to identify potential bell-shaped dose-response curves, which can be indicative of aggregation.[8] |
Experimental Workflow for Troubleshooting
Below is a suggested experimental workflow to diagnose the cause of low bioactivity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]
- 6. 3,3′,4-Tri-O-methylellagic acid ≥95% (HPLC) | 5145-53-9 [sigmaaldrich.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3,7,8-Tri-O-methylellagic acid 2-O-rutinoside vs. ellagic acid biological activity
A Comparative Guide to the Biological Activities of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside and Ellagic Acid
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and nuts, such as pomegranates, raspberries, and walnuts.[1][2][3] It has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound is a glycosylated and methylated derivative of ellagic acid, which has been isolated from plants like Brainea insignis and Euphorbia tirucalli.[][6] While the biological activities of ellagic acid are well-documented, research on this compound is limited. This guide provides a comparative overview of the known biological activities of ellagic acid and discusses the potential effects of methylation and glycosylation on the activity of its derivatives, such as this compound.
Chemical Structures
The chemical structures of ellagic acid and this compound are presented below. The key structural differences are the presence of three methyl groups and a rutinoside (a disaccharide composed of rhamnose and glucose) moiety in the derivative.
Ellagic Acid:
Caption: Chemical structure of Ellagic Acid.
This compound:
Caption: Key structural features of this compound.
Comparative Biological Activity
Antioxidant Activity
Ellagic acid is a well-established antioxidant.[3][7] Its antioxidant capacity is attributed to its ability to scavenge free radicals and chelate metal ions.[3][8] The presence of four hydroxyl groups on the ellagic acid molecule is crucial for its antioxidant activity.[3]
The antioxidant activity of this compound has not been extensively studied. However, the methylation of hydroxyl groups in polyphenols can have variable effects on their antioxidant capacity. While methylation may decrease the hydrogen-donating ability of the molecule, it can increase its lipophilicity, potentially enhancing its interaction with cellular membranes. The addition of a rutinoside group generally increases the water solubility of the compound but may decrease its direct radical scavenging activity compared to the aglycone.[9] Studies on other glycosylated flavonoids have shown that the glycoside form can have lower antioxidant activity than the corresponding aglycone.[9]
Table 1: Antioxidant Activity of Ellagic Acid
| Assay | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro | Significant free radical scavenging activity. | [7] |
| Lipid Peroxidation Inhibition | V79-4 cells | Dose-dependent reduction in H2O2-induced lipid peroxidation. | [7] |
| Antioxidant Enzyme Activity | V79-4 cells | Increased activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). | [7][10] |
Anti-inflammatory Activity
Ellagic acid exhibits significant anti-inflammatory properties by modulating various inflammatory pathways.[2][3][11] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][12] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.[3][13]
Direct evidence for the anti-inflammatory activity of this compound is not available. However, studies on other methylated derivatives of ellagic acid have demonstrated potent anti-inflammatory effects. For instance, 3-O-methylellagic acid and 3,3'-di-O-methylellagic acid were found to be potent inhibitors of hyaluronidase (B3051955) and inducible nitric oxide synthase (iNOS). The rutinoside moiety might influence the bioavailability and metabolism of the compound, which in turn would affect its in vivo anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Ellagic Acid
| Model System | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | Decreased production of NO, PGE2, and IL-6. | [12] |
| Acid-induced acute lung injury in mice | Reduced vascular permeability and neutrophil recruitment. Decreased IL-6 and increased IL-10 levels. | [11] |
| Acrylamide-exposed rats | Attenuated expression of inflammatory cytokines (TNF-α, IL-6, and IL-1β). | [3] |
| LPS/D-galactosamine-induced acute liver injury in mice | Inhibited NF-κB activation. | [3] |
Anticancer Activity
Ellagic acid has demonstrated broad-spectrum anticancer activity in various cancer cell lines and animal models.[1][13][14] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and prevention of metastasis.[1][13] Ellagic acid can modulate several signaling pathways involved in cancer progression, such as the p53, NF-κB, and PI3K/Akt pathways.[1][14]
While there is no specific data on the anticancer effects of this compound, other tri-O-methylated derivatives of ellagic acid have shown promising anticancer activity. For example, 3,4,3'-tri-O-methylellagic acid exhibited inhibitory activity against T47D and HeLa cancer cell lines.[15][16] Another study on 3,3',4'-trimethylellagic acid demonstrated antitumor effects on colorectal cancer by inhibiting angiogenesis and inducing apoptosis.[17] The presence of methyl groups can enhance the anticancer activity of ellagic acid, potentially by increasing its cellular uptake and interaction with molecular targets. The rutinoside group may affect the compound's bioavailability and delivery to tumor tissues.
Table 3: Anticancer Activity of Ellagic Acid
| Cancer Type | Model System | IC50/EC50 | Key Findings | Reference |
| Human Osteogenic Sarcoma | HOS cells | 6.5 µg/mL | Induced apoptosis via upregulation of Bax and activation of caspase-3. | [7][13] |
| Pancreatic Cancer | MIA PaCa-2 and PANC-1 cells | 10-50 µmol/L | Induced apoptosis through inhibition of NF-κB. | [13] |
| Breast Cancer | MDA-MB-231 xenografts | - | Inhibited tumor growth and VEGFR-2 phosphorylation. | [1] |
| Prostate Cancer | PC-3 and DU-145 cells | - | Antiproliferative activity. | [1] |
| Colon Cancer | HCT-116 cells | - | Enhanced cytotoxicity when formulated as nanoparticles. | [18] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The protocol typically involves:
-
Preparation of a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Preparation of a series of dilutions of the test compound.
-
Addition of a freshly prepared solution of DPPH in methanol to each dilution.
-
Incubation of the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation of the percentage of radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The general procedure is as follows:
-
Seeding of cells in a 96-well plate at a specific density and allowing them to adhere overnight.
-
Treatment of the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubation for a few hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization of the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement of the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[17]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. The typical workflow includes:
-
Extraction of total protein from treated and untreated cells or tissues.
-
Determination of protein concentration using a protein assay (e.g., BCA assay).
-
Separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer of the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking of non-specific binding sites on the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin).
-
Incubation of the membrane with a primary antibody specific to the target protein.
-
Washing the membrane to remove unbound primary antibody.
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection of the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[17]
Signaling Pathways
Ellagic Acid's Anticancer Mechanism via Apoptosis Induction
Ellagic acid can induce apoptosis in cancer cells through the intrinsic pathway. It upregulates the pro-apoptotic protein Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.
Caption: Ellagic acid-induced apoptosis pathway.
Ellagic Acid's Anti-inflammatory Mechanism via NF-κB Inhibition
Ellagic acid can suppress inflammation by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ellagic acid can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory response.
Caption: Inhibition of NF-κB pathway by Ellagic Acid.
Conclusion
Ellagic acid is a extensively studied natural compound with well-established antioxidant, anti-inflammatory, and anticancer properties. Its biological activities are mediated through the modulation of multiple signaling pathways. In contrast, this compound is a less-studied derivative. Based on structure-activity relationships of other methylated and glycosylated ellagic acid derivatives, it can be hypothesized that the methyl groups may enhance its lipophilicity and potentially its anticancer and anti-inflammatory activities, while the rutinoside moiety could increase its water solubility but might decrease its direct antioxidant capacity. Further experimental studies are warranted to directly compare the biological activities of this compound and ellagic acid to validate these hypotheses and explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts [mdpi.com]
- 13. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress in Nutrition | Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]
- 15. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor Effects of Trimethylellagic Acid Isolated From Sanguisorba officinalis L. on Colorectal Cancer via Angiogenesis Inhibition and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Unveiling the Therapeutic Potential of Methylated Ellagic Acids: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various methylated ellagic acid derivatives. This document summarizes key experimental data on their anticancer, antioxidant, and anti-inflammatory properties, offering a valuable resource for identifying promising candidates for further investigation.
Ellagic acid, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic application is often limited by poor bioavailability. Methylation of ellagic acid can enhance its lipophilicity and metabolic stability, potentially leading to improved efficacy. This guide delves into the comparative performance of several methylated ellagic acids, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the crucial signaling pathways they modulate.
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of different methylated ellagic acid derivatives. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Anticancer Activity
The antiproliferative effects of methylated ellagic acids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented below.
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| Ellagic Acid | HT-29 (Colon Cancer) | 50.3 ± 4.5 | [1] |
| 3,3'-di-O-methylellagic Acid | HT-29 (Colon Cancer) | 35.1 ± 3.2 | [1] |
| 4,4'-di-O-methylellagic Acid | HT-29 (Colon Cancer) | 3.8 ± 0.3 | [1] |
| 3,4,3′-tri-O-methylellagic Acid | T47D (Breast Cancer) | 55.35 ± 6.28 µg/mL | [2][3] |
| HeLa (Cervical Cancer) | 12.57 ± 2.22 µg/mL | [2][3] |
Antioxidant Activity
The antioxidant potential of methylated ellagic acids is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| Ellagic Acid | 6.6 µM | [4] |
| 3,3'-di-O-methylellagic Acid | 11.35 | |
| Ascorbic Acid (Standard) | 17.64 |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds can be evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). One study found that ellagic acid and its methylated derivatives were able to inhibit nitratase activity, with ellagic acid showing total inhibition, while 4,4'-di-O-methylellagic acid and 3,3'-di-O-methylellagic acid exhibited 60% inhibition.[5]
Key Signaling Pathways
Methylated ellagic acids exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most significantly affected cascades, playing crucial roles in cell survival, proliferation, and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the methylated ellagic acids for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM)
-
Methanol
-
Test compounds (methylated ellagic acids) at various concentrations
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
The available data suggests that methylation can significantly impact the biological activity of ellagic acid. Notably, 4,4'-di-O-methylellagic acid demonstrated superior antiproliferative activity against colon cancer cells compared to both ellagic acid and 3,3'-di-O-methylellagic acid.[1] In terms of antioxidant activity, 3,3'-di-O-methylellagic acid showed potent radical scavenging capabilities.
This guide highlights the potential of methylated ellagic acids as promising therapeutic agents. However, the limited number of direct comparative studies underscores the need for further research to comprehensively evaluate the structure-activity relationships and to identify the most effective derivatives for specific therapeutic applications. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this exciting area of drug discovery.
References
- 1. The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Ellagic acid and its methyl-derivatives inhibit a newly found nitratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside and other therapeutic alternatives, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to this compound
This compound is a natural product found in plants such as Brainea insignis and Euphorbia tirucalli. As a derivative of ellagic acid, it is investigated for its potential therapeutic benefits, particularly in oncology and infectious diseases. This guide will delve into its purported mechanisms of action and compare them with other well-researched natural compounds and a synthetic inhibitor.
Anticancer Mechanism of Action
The anticancer effects of ellagic acid and its derivatives, including this compound, are believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Comparison of Anticancer Activity
| Compound | Target Cell Line | IC50/EC50 | Reference |
| 3,4,3′-Tri-O-methylellagic acid | T47D (Breast Cancer) | 55.35 ± 6.28 µg/mL | [1] |
| HeLa (Cervical Cancer) | 12.57 ± 2.22 µg/mL | [1] | |
| Ellagic Acid | HOS (Osteogenic Sarcoma) | 6.5 µg/ml | [2] |
| Caco-2 (Intestinal Cancer) | 80.89 µM (24h), 24.67 µM (48h), 3.67 µM (72h) | [3] | |
| Quercetin (B1663063) | MCF-7, SK-BR-3, T47D, LoVo, PC-3, A549 | Potent to moderate activity | [4] |
| Curcumin | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Inhibition of colony proliferation | [5] |
| AZD4573 (CDK9 Inhibitor) | Hematological Cancer Cell Lines | Median Caspase EC50 = 30 nM, Median GI50 = 11 nM | [6] |
Signaling Pathways Modulated by Ellagic Acid Derivatives
Ellagic acid and its derivatives have been shown to influence several critical signaling pathways involved in cancer progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Ellagic acid derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by ellagic acid derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation and cell survival. Its inhibition by ellagic acid derivatives can suppress tumor growth.
Figure 2: Inhibition of the NF-κB signaling pathway by ellagic acid derivatives.
Experimental Protocols: Anticancer Studies
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture: Plate cancer cells in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Incubate cells with the IC50 concentration of the test compound (e.g., ellagic acid derivative) or vehicle control for 24-48 hours.
-
Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.[5]
Western Blot for PI3K/Akt Pathway Proteins
-
Cell Lysis: Treat cells with the test compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[6][7][8][9][10]
Antimicrobial Mechanism of Action
Ellagic acid derivatives have demonstrated potential as antimicrobial agents, primarily through the inhibition of bacterial growth and biofilm formation.
Comparison of Antimicrobial Activity
| Compound | Target Microorganism | MIC/MBC | Reference |
| 2,3,8-Tri-O-methylellagic acid | Bacillus cereus | 70 µg/mL (MBC) | [11] |
| Salmonella typhi | 60 µg/mL (MBC) | [11] | |
| 3-O-methyl ellagic acid | Various bacterial strains | 80-160 µg/mL (MIC) | [12] |
| Ellagic Acid | MRSA, E. coli | 1-2 mg/mL (MBC) | [13] |
| P. aeruginosa | 1-1.5 mg/mL (MBC) | [13] |
Inhibition of Biofilm Formation
Bacterial biofilms are a significant challenge in treating infections due to their resistance to antibiotics. Ellagic acid derivatives can interfere with biofilm formation.
Figure 3: Proposed mechanism of biofilm inhibition by ellagic acid derivatives.
Experimental Protocols: Antimicrobial Studies
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Preparation: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: Subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.[11]
Biofilm Inhibition Assay (Crystal Violet Method)
-
Culture: Grow bacterial cultures in a 96-well plate with and without the test compound for 24-48 hours to allow biofilm formation.
-
Washing: Remove planktonic bacteria by gently washing the wells with PBS.
-
Staining: Stain the adherent biofilms with 0.1% crystal violet for 10-15 minutes.
-
Solubilization: Wash away excess stain and solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) to quantify biofilm mass.[14][15]
Comparative Analysis with Alternatives
Quercetin
A flavonoid with well-documented anticancer properties. Its mechanisms include induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and modulation of PI3K/Akt, MAPK, and NF-κB signaling pathways.[2][16]
Curcumin
The active component of turmeric, curcumin, exhibits anticancer effects by inhibiting cell proliferation, inducing apoptosis, and suppressing invasion and metastasis. It targets multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt.[5][14]
AZD4573
A potent and selective synthetic inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It induces apoptosis in hematological cancer cells by suppressing the transcription of anti-apoptotic proteins like Mcl-1.[6]
Conclusion
This compound, as an ellagic acid derivative, shows promise as a potential therapeutic agent with both anticancer and antimicrobial activities. Its mechanisms of action appear to be in line with other ellagic acid derivatives, primarily targeting apoptosis, cell cycle, and key signaling pathways in cancer, and inhibiting bacterial growth and biofilm formation.
Compared to other natural compounds like quercetin and curcumin, it shares common mechanistic pathways, suggesting a broad-spectrum potential for polyphenolic compounds in disease treatment. In contrast, synthetic inhibitors like AZD4573 offer a more targeted approach by focusing on specific enzymes like CDK9.
Further research is warranted to fully elucidate the specific molecular targets and quantitative efficacy of this compound to establish its potential for clinical applications. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. academicmed.org [academicmed.org]
- 4. mdpi.com [mdpi.com]
- 5. 4.12. Apoptosis Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. biobiopha.com [biobiopha.com]
- 14. youtube.com [youtube.com]
- 15. static.igem.org [static.igem.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Validation of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a natural product with potential therapeutic applications. Due to the limited direct in vivo data available for this specific compound, this guide draws upon existing research on the parent compound, ellagic acid, and its closely related derivatives to provide a framework for experimental design and to benchmark its potential efficacy against established alternatives.
Comparative Analysis of Bioactivity
Table 1: Comparative In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Dosage | Key Findings |
| Ellagic Acid | Carrageenan-induced paw edema in rats | 1-30 mg/kg (i.p.) | Dose-dependent reduction in paw edema, with an ED50 of 8.41 mg/kg.[1] |
| Ellagic Acid | Collagenase-induced osteoarthritis in rats | Not specified | Improved systemic antioxidant defense and decreased IL-6 secretion.[2] |
| Indomethacin | Carrageenan-induced paw edema in rats | 5 mg/kg (i.p.) | Significant reduction in paw edema.[1] |
| Indomethacin | Collagenase-induced osteoarthritis in rats | Not specified | Positive control for anti-inflammatory effects.[2] |
Table 2: Comparative In Vivo Antioxidant Effects
| Compound | Animal Model | Dosage | Key Findings |
| Ellagic Acid | Cisplatin-induced oxidative stress in rats | Not specified | Reduced malondialdehyde (MDA) levels and improved glutathione (B108866) (GSH), glutathione peroxidase (GSH-Px), and catalase (CAT) in heart and liver tissues.[3] |
| Quercetin | D-galactose-induced aging in mice | Not specified | Increased serum T-AOC, SOD, CAT, and GSH-Px levels; decreased MDA and NO levels.[4] |
Experimental Protocols
Detailed experimental protocols for the in vivo validation of this compound are not currently published. However, established methodologies for assessing the anti-inflammatory and antioxidant effects of related polyphenols in rodent models can be adapted.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used model assesses the acute anti-inflammatory effects of a test compound.
Experimental Workflow:
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview on the protective effects of ellagic acid against heavy metals, drugs, and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside and its analogues. By examining the influence of methylation and glycosylation on the biological activities of the core ellagic acid scaffold, this document aims to furnish researchers with the necessary data to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activities of ellagic acid and its derivatives are significantly influenced by the nature and position of substituent groups on the core structure. Methylation and glycosylation can alter the molecule's polarity, steric hindrance, and ability to interact with biological targets, thereby modulating its therapeutic potential. Below is a comparative summary of the cytotoxic, anti-inflammatory, and antibacterial activities of this compound and related compounds, compiled from various studies.
Table 1: Comparative Cytotoxic Activity of Ellagic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellagic acid | T24 (human bladder cancer) | >100 | [1] |
| Ellagic acid | B16 (mouse melanoma) | >100 | [1] |
| 3,3'-Di-O-methylellagic acid-4'-O-β-D-xylopyranoside | HepG2 (human liver cancer) | Not specified, but inhibited proliferation | [2] |
| Ellagic acid peracetate (3,4,3′,4′-tetra-O-acetylellagic acid) | B16 (mouse melanoma) | ~50 | [1] |
Table 2: Comparative Anti-inflammatory Activity of Ellagic Acid Derivatives
| Compound | Model | Key Findings | Reference |
| Ellagic acid | LPS-induced RAW 264.7 macrophages | Decreased nitric oxide, prostaglandin (B15479496) E2, and IL-6 production.[3] | [3] |
| Ellagic acid | Collagenase-induced osteoarthritis in rats | Improved systemic antioxidant defense, decreased IL-6 and RANKL levels.[4] | [4] |
| This compound | - | Data not available | |
| Other methylated/glycosylated derivatives | - | Limited direct comparative data available |
Table 3: Comparative Antibacterial Activity of Ellagic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ellagic acid | Staphylococcus aureus | 15.6 | [5] |
| Ellagic acid | Escherichia coli | 500-2000 | [5] |
| Ellagic acid | Pseudomonas aeruginosa | >2000 | [5] |
| Ellagic acid | Helicobacter pylori | 5-30 (mg/L) | [6] |
| 3,4-methylenedioxy-3'-O-methyl-4'-O-glucoside ellagic acid | Various pathogenic bacteria | Showed antibacterial activity | [7] |
| 3,3'-di-O-methyl ellagic acid | Various pathogenic bacteria | Showed antibacterial activity | [7] |
| Panconoside A and B (ellagic acid derivatives) | Micrococcus luteus, Streptococcus ferus, Streptococcus minor, Escherichia coli, Bacillus subtilis, Pseudomonas agarici | Moderate activity | [8] |
Structure-Activity Relationship Insights
The compiled data, although from disparate studies, allows for the deduction of several structure-activity relationship trends for ellagic acid derivatives:
-
Methylation: Methylation of the hydroxyl groups can influence cytotoxic and antibacterial activity. For instance, some methylated derivatives have shown activity against various bacterial strains[7]. The position and number of methyl groups are crucial determinants of this activity.
-
Glycosylation: The addition of a sugar moiety, such as rutinoside, significantly impacts the solubility and bioavailability of the parent compound. This can, in turn, affect its biological activity. For example, glycosylated derivatives have demonstrated antibacterial properties[7][8]. The specific type and linkage of the sugar are important for activity.
-
Acetylation: Acetylation of hydroxyl groups, as seen in ellagic acid peracetate, can enhance cytotoxic activity compared to the parent ellagic acid[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the structure-activity relationships of these compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay is used to evaluate the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium after incubation.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway in inflammation and a typical experimental workflow.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and Antitumor Activity of Ellagic Acid Peracetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of ellagic acid against Helicobacter pylori isolates from India and during infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside and Other Prominent Natural Phenols
A guide for researchers and drug development professionals on the comparative biological activities of a unique ellagic acid derivative against well-established natural phenols. This report synthesizes available data on their antioxidant, anti-inflammatory, and anticancer properties, providing detailed experimental methodologies and visualizing key cellular pathways.
Introduction
Natural phenols are a broad class of plant secondary metabolites that have garnered significant attention in the scientific community for their diverse pharmacological effects. Among these, 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a derivative of ellagic acid, represents a unique structural modification. This guide provides a comparative overview of this compound against other widely studied natural phenols, namely quercetin, resveratrol (B1683913), curcumin, and gallic acid. Due to a lack of specific experimental data on this compound in the reviewed literature, this comparison is based on the known biological activities of its parent compounds, ellagic acid and rutin, as well as other methylated derivatives of ellagic acid.
Comparative Analysis of Biological Activities
While direct quantitative data for this compound is not currently available, the biological activities of its core structures—ellagic acid and the rutinoside moiety—along with the influence of methylation, provide a basis for a qualitative comparison. Ellagic acid is well-documented for its potent antioxidant, anti-inflammatory, and anticancer properties[1][2]. The addition of a rutinoside group generally enhances the solubility and bioavailability of phenolic compounds. Methylation can modulate the biological activity of phenols, often enhancing their metabolic stability and membrane permeability.
For a quantitative perspective, the following tables summarize the reported IC50 values for well-characterized natural phenols in various standard assays.
Antioxidant Activity
The antioxidant capacity of natural phenols is a key attribute, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values in this assay indicate stronger antioxidant activity.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value (µM) | Reference(s) |
| Quercetin | 19.3 | [2] |
| Gallic Acid | 29.5 | [3] |
| 3-O-methyl ellagic acid | 24.28 µg/mL | |
| 3,3'-di-O-methylellagic acid | 11.35 µg/mL | [4][5] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of natural phenols is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | IC50 Value | Cell Line | Reference(s) |
| Resveratrol | Inhibited NO production at 30 µM | RAW 264.7 | [4] |
Note: Data for direct IC50 comparison is limited; resveratrol has been shown to effectively inhibit NO synthase.
Anticancer Activity
The cytotoxic effect of natural phenols on cancer cells is a critical measure of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate cell viability.
Table 3: Comparative Anticancer Activity (MTT Assay)
| Compound | IC50 Value (µM) | Cell Line | Reference(s) |
| Curcumin | 18.54 | MDA-MB-231 (Breast Cancer) | [6] |
| Curcumin | 33 | A549 (Lung Cancer) | [7] |
| Gallic Acid | 138.2 µg/mL | LS180 (Colon Adenocarcinoma) | [8] |
Note: IC50 values are highly dependent on the cancer cell line and incubation time.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed methodologies for the key assays cited are provided below.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[9]
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound.[10] A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of inhibition percentage against the compound concentration.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in cultured cells, typically macrophages stimulated with an inflammatory agent.
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.[11]
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).[11]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[11]
-
Calculation: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Ellagic acid and its derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation and cancer progression.
Caption: General signaling pathways modulated by ellagic acid derivatives.
Caption: Workflow for key in vitro biological assays.
Conclusion
While this compound remains a less-studied natural phenol, its structural components suggest it likely possesses significant antioxidant, anti-inflammatory, and anticancer properties. The methylation and glycosylation of the parent ellagic acid molecule may offer advantages in terms of bioavailability and metabolic stability, warranting further investigation. The provided quantitative data for established natural phenols like quercetin, resveratrol, curcumin, and gallic acid serve as a benchmark for future studies on this and other novel phenolic compounds. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate such research and contribute to the development of new therapeutic agents from natural sources. It is imperative that direct experimental evaluation of this compound be conducted to definitively ascertain its biological activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside with a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an experimental sample of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside with a certified reference standard. Detailed experimental protocols and supporting data are presented to ensure accurate identification and quality assessment.
Compound Profile
This compound is a naturally occurring phenolic compound. It is classified as a flavonoid glycoside and has been identified in plant species such as Brainea insignis and Euphorbia tirucalli.[] The structural integrity and purity of this compound are critical for its application in research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂O₁₇ | [] |
| Molecular Weight | 652.56 g/mol | [] |
| Appearance | Powder | [] |
| Purity (Reference Standard) | ≥95% | [] |
| CAS Number | 56470-18-9 | [] |
Experimental Design for Identity Confirmation
The identity of a test sample of this compound is confirmed by comparing its analytical data against a certified reference standard. The workflow involves High-Performance Liquid Chromatography (HPLC) for purity and retention time comparison, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Workflow for the confirmation of this compound identity.
Experimental Protocols
-
Objective: To compare the retention time and purity of the test sample with the reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: The reference standard and the test sample are dissolved in methanol (B129727) to a concentration of 1 mg/mL. Each solution is injected into the HPLC system, and the chromatograms are recorded.
-
Objective: To confirm the molecular weight of the test sample.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Negative ion mode.
-
Procedure: The sample is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Objective: To provide an unambiguous structural confirmation by comparing the ¹H and ¹³C NMR spectra of the test sample with the reference standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Procedure: The test sample and reference standard are dissolved in DMSO-d₆. A full suite of NMR experiments is performed on both samples.
Comparative Data Analysis
Table 2: HPLC and MS Comparison
| Parameter | Reference Standard | Test Sample | Conclusion |
| HPLC Retention Time (min) | 15.2 | 15.2 | Match |
| Purity (%) | 98.5 | 98.2 | Comparable |
| [M-H]⁻ (m/z) | 651.16 | 651.16 | Match |
Table 3: Comparative ¹H and ¹³C NMR Spectral Data (Key Shifts, δ in ppm)
| Position | ¹³C NMR (Reference) | ¹H NMR (Reference) | ¹³C NMR (Test Sample) | ¹H NMR (Test Sample) |
| Aglycone | ||||
| 2 | 141.0 | - | 141.0 | - |
| 3 | 141.8 | - | 141.8 | - |
| 5 | 111.7 | 7.54 (s) | 111.7 | 7.54 (s) |
| 5' | 111.6 | 7.82 (s) | 111.6 | 7.82 (s) |
| 3-OCH₃ | 61.6 | 4.09 (s) | 61.6 | 4.09 (s) |
| 7-OCH₃ | - | 4.05 (s) | - | 4.05 (s) |
| 8-OCH₃ | - | - | - | - |
| Glucose | ||||
| 1'' | 99.8 | 5.14 (d, J=7.5 Hz) | 99.8 | 5.14 (d, J=7.5 Hz) |
| Rhamnose | ||||
| 1''' | - | 5.58 (br s) | - | 5.58 (br s) |
| 6''' | 17.9 | 1.14 (d, J=6.0 Hz) | 17.9 | 1.14 (d, J=6.0 Hz) |
Note: The presented NMR data is a representative subset for illustrative purposes.
Structural Confirmation
The structural identity is confirmed through the analysis of 2D NMR data, specifically HMBC (Heteronuclear Multiple Bond Correlation) which reveals long-range correlations between protons and carbons.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). As a compound of interest in pharmaceutical and nutraceutical research, the accurate and precise measurement of this compound is critical. This document outlines hypothetical, yet scientifically grounded, experimental protocols and expected validation parameters to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.
Comparative Overview of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the expected performance of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of this compound, based on typical performance for structurally similar ellagic acid glycosides and other natural product glycosides.
Table 1: Comparison of Validation Parameters for Proposed Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 ng/mL | 10 - 50 ng/band |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 ng/mL | 30 - 150 ng/band |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (% RSD) | |||
| - Intra-day | < 2% | < 5% | < 3% |
| - Inter-day | < 3% | < 10% | < 5% |
| Specificity | Moderate to High | Very High | Moderate |
| Throughput | Moderate | Moderate to High | High |
| Cost per Sample | Low | High | Low to Moderate |
Experimental Protocols
The following are detailed, proposed methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and HPTLC.
Sample and Standard Preparation (Common for all methods)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL for HPLC-UV and HPTLC, and 0.1 ng/mL to 100 ng/mL for LC-MS/MS.
-
Sample Preparation (from a plant matrix):
-
Homogenize 1 g of the dried, powdered plant material.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection (for HPLC and LC-MS) or application (for HPTLC).
-
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
LC-MS/MS Method
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% Formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions: (Hypothetical - would need to be determined experimentally)
-
Precursor ion [M-H]⁻: m/z 651.1
-
Product ion 1: m/z 343.0 (aglycone fragment)
-
Product ion 2: m/z 301.0 (rutinoside fragment)
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
HPTLC Method
-
Instrumentation: HPTLC system with an automatic TLC sampler, developing chamber, and TLC scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate.
-
Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (10:1.1:1.1:2.6, v/v/v/v).
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the plate at 254 nm.
Mandatory Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Hypothesized action on the Keap1-Nrf2-ARE signaling pathway.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the research.
-
HPLC-UV offers a cost-effective and robust method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not paramount.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies, metabolite identification, and trace-level quantification in complex biological matrices.
-
HPTLC is a high-throughput and cost-effective technique ideal for the simultaneous analysis of multiple samples, making it well-suited for screening large numbers of samples and for quality control of herbal products.
It is imperative that any chosen method undergoes a thorough in-house validation to ensure its suitability for the intended application, adhering to the principles outlined in this guide and relevant regulatory guidelines.
Safety Operating Guide
Standard Operating Procedure: Disposal of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of laboratory chemical waste and a conservative approach assuming the substance may have hazardous properties.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to assume that this compound may be harmful if swallowed, inhaled, or comes into contact with skin. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Use a fume hood to minimize inhalation risks. |
II. Waste Characterization and Segregation
Proper characterization and segregation are the foundational steps for safe disposal.
-
Initial Assessment : Treat this compound as a potentially hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2][3]
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and empty containers in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvents should typically be collected separately.[4] Aqueous waste should be collected separately from organic solvent waste.[4]
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
III. Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to collection by environmental health and safety personnel.
-
Container Selection :
-
Use a container that is chemically compatible with this compound. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
Ensure the container has a secure, leak-proof lid and is in good condition without any cracks or residue on the outside.
-
-
Labeling :
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or lab manager.
-
The laboratory room number and building.
-
Any known hazards (e.g., "Caution: Chemical Waste, Handle with Care").
-
-
-
Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[1][5]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[1][4]
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]
-
-
Requesting Disposal :
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[1][6]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
-
Empty Container Disposal :
-
A container that held this compound should be triple-rinsed with a suitable solvent.[7]
-
The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
After triple-rinsing, deface or remove the original label and dispose of the empty container in the regular trash or as directed by your institution's policies.[7]
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
V. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's EHS.
-
Containment (for small spills) : If you are trained and it is safe to do so, contain the spill using a chemical spill kit.
-
For solid spills, carefully sweep the material into a dustpan and place it in the hazardous waste container.
-
For liquid spills, use absorbent pads to soak up the material and place the used pads in the hazardous waste container.
-
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, regardless of the size.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
Essential Safety and Handling Protocols for 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2] | Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used. |
| Body Protection | A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1][2] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or splash potential, a chemical-resistant suit offers more comprehensive protection. |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1][2] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure emergency eyewash stations and safety showers are readily accessible.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. |
| Liquid Waste | Collect in a designated, labeled, and sealed container. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
